(3-Bromo-5-chloro-phenyl)-hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAINBDZXBUDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299738 | |
| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-72-8 | |
| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Bromo-5-chloro-phenyl)-hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-5-chloro-phenyl)-hydrazine is a halogenated aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies related to this compound and its hydrochloride salt, aiming to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
This compound possesses a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydrazine group at the 1-position. The hydrochloride salt is formed by the protonation of the hydrazine moiety.
Table 1: Compound Identification
| Identifier | This compound | This compound hydrochloride |
| IUPAC Name | (3-Bromo-5-chlorophenyl)hydrazine | (3-Bromo-5-chlorophenyl)hydrazine hydrochloride |
| CAS Number | 1187928-72-8[1] | 1220039-48-4 |
| Molecular Formula | C₆H₆BrClN₂[1] | C₆H₇BrCl₂N₂ |
| SMILES | C1=C(C=C(C=C1Cl)NN)Br[1] | Cl.NNc1cc(Cl)cc(Br)c1 |
| InChI Key | Not available | SBONUPAUTHIWBT-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available and predicted data.
Table 2: Physicochemical Properties
| Property | This compound | This compound hydrochloride |
| Molecular Weight | 221.48 g/mol [1] | 257.94 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in many organic solvents. | Expected to be soluble in water and polar protic solvents. |
| Appearance | Expected to be a solid at room temperature. | Expected to be a crystalline solid. |
Synthesis
The synthesis of this compound typically proceeds via a two-step sequence starting from 3-bromo-5-chloroaniline. This common pathway for the formation of aryl hydrazines involves diazotization followed by reduction.
General Experimental Protocol
Step 1: Diazotization of 3-Bromo-5-chloroaniline
3-bromo-5-chloroaniline is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt solution is then treated with a reducing agent. A common and effective method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added slowly to a cooled solution of stannous chloride. The reaction mixture is stirred for a period at low temperature, followed by gradual warming to room temperature.
Work-up and Purification
The resulting hydrazine, often precipitating as a hydrochloride salt, can be isolated by filtration. The free base can be obtained by treating the hydrochloride salt with a base, followed by extraction with an organic solvent. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Caption: General synthetic workflow for this compound.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region. The three aromatic protons will appear as distinct signals due to their different chemical environments. The protons of the hydrazine group (-NH-NH₂) will likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit six signals for the aromatic carbons. The carbon atoms attached to the bromine and chlorine will be significantly influenced by the halogen's electronegativity and deshielding effects. The carbon atom bonded to the hydrazine group will also have a characteristic chemical shift.
FT-IR Spectroscopy
The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key feature for identification.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing a pyrazole or indole nucleus. The hydrazine moiety is a key functional group for the Fischer indole synthesis and the Knorr pyrazole synthesis.
The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, making it a versatile building block for creating libraries of compounds for drug discovery screening.
Hydrazine-containing compounds are known to exhibit a wide range of biological activities, and thus, derivatives of this compound are of interest to medicinal chemists for the development of new therapeutic agents.
Caption: Synthetic utility and applications of this compound.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures. As with many hydrazine derivatives, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physical and spectral properties are not widely available, its structural features and known reactivity make it an attractive starting material for the synthesis of diverse and complex molecules. Further research into the characterization and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of (3-Bromo-5-chloro-phenyl)-hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for (3-bromo-5-chloro-phenyl)-hydrazine hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development activities.
Overview of Synthesis Strategy
The most common and well-established method for the preparation of this compound hydrochloride involves a two-step synthetic sequence commencing with the readily available starting material, 3-bromo-5-chloroaniline. This classical approach leverages the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine derivative. The final product is isolated as its stable hydrochloride salt.
Reaction Pathway
The overall transformation can be depicted as follows:
Figure 1: Overall synthesis pathway for this compound hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of substituted phenylhydrazine hydrochlorides. Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 3-Bromo-5-chloroaniline | 206.47 | ≥98% | Starting material |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% | Diazotizing agent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | ≥98% | Reducing agent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~37% | Solvent and reagent |
| Deionized Water | 18.02 | - | Solvent |
| Diethyl Ether | 74.12 | Anhydrous | For washing |
Step-by-Step Procedure
Step 1: Diazotization of 3-Bromo-5-chloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3-bromo-5-chloroaniline (e.g., 20.65 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 60 mL) and water (e.g., 60 mL).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in water (e.g., 20 mL) and add this solution dropwise to the aniline suspension via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-bromo-5-chloro-benzenediazonium chloride solution. The reaction mixture will typically become a clear, pale yellow solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (e.g., 56.41 g, 0.25 mol) in concentrated hydrochloric acid (e.g., 50 mL). Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with continuous, vigorous stirring. A thick precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a small amount of cold, concentrated hydrochloric acid, followed by a generous amount of diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to obtain crude this compound hydrochloride.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude this compound hydrochloride in a minimum amount of hot deionized water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
To the hot filtrate, add concentrated hydrochloric acid dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the crystals under vacuum to yield pure this compound hydrochloride.
Quantitative Data Summary
The following table summarizes the typical quantitative data for this synthesis. Please note that actual yields may vary depending on the reaction scale and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromo-5-chloroaniline | 1.0 eq | |
| Sodium Nitrite | 1.05 - 1.1 eq | A slight excess is used to ensure complete diazotization. |
| Stannous Chloride Dihydrate | 2.5 - 3.0 eq | A significant excess is required for complete reduction. |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Critical to prevent decomposition of the diazonium salt. |
| Reduction Temperature | 0 °C to Room Temp. | Initial cooling is important to control the exothermic reaction. |
| Yield and Purity | ||
| Expected Yield | 70-85% | Based on analogous reactions reported in the literature. |
| Purity (after recrystallization) | >98% | Can be assessed by HPLC, NMR, and melting point analysis. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound hydrochloride.
Safety Considerations
-
Hydrazine derivatives are potentially toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Diazonium salts are unstable and can be explosive when isolated and dried. They should be kept in solution and used immediately after preparation. The reaction temperature for diazotization must be strictly controlled.
-
Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Stannous chloride is harmful if swallowed and can cause skin irritation. Avoid contact with skin and eyes.
This guide is intended for informational purposes only and should not be considered a substitute for a thorough literature search, risk assessment, and proper laboratory technique.
Spectroscopic and Synthetic Profile of (3-Bromo-5-chloro-phenyl)-hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3-Bromo-5-chloro-phenyl)-hydrazine. Due to the limited availability of public domain experimental spectroscopic data for the free base, this document presents predicted data alongside available information for its hydrochloride salt, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted aromatic hydrazine of interest in synthetic chemistry as a precursor for various heterocyclic compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 221.48 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 1187928-72-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the peer-reviewed literature. The following tables present a combination of data available for the hydrochloride salt and computationally predicted data for the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for the free base is scarce, the hydrochloride salt, this compound hydrochloride (CAS: 1220039-48-4), is documented, and its structure can be confirmed using ¹H NMR.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Ar-H |
| ~5.5 | br s | 1H | -NH- |
| ~3.8 | br s | 2H | -NH₂ |
Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NHNH₂ |
| ~135 | C-Cl |
| ~123 | C-Br |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (hydrazine) |
| 3100-3000 | C-H stretch (aromatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1100-1000 | C-Cl stretch |
| 700-600 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 220, 222, 224 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 205, 207, 209 | [M-NH]⁺ | |
| 191, 193 | [M-N₂H₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted phenylhydrazines involves the diazotization of the corresponding aniline followed by reduction.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide on the Reactivity and Electronic Effects of Substituents in (3-Bromo-5-chloro-phenyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chloro-phenyl)-hydrazine is a substituted aromatic hydrazine of interest in synthetic organic chemistry, particularly as a precursor for the synthesis of heterocyclic compounds. The presence of two halogen substituents, bromine and chlorine, at the meta-positions of the phenyl ring significantly influences the electronic properties and reactivity of the hydrazine moiety. This guide explores these electronic effects and their implications for the chemical behavior of the title compound in key organic transformations.
Electronic Effects of Bromo and Chloro Substituents
The reactivity of the hydrazine group in this compound is modulated by the inductive and resonance effects of the bromo and chloro substituents. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the hydrazine nitrogens.
Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, for bromine and chlorine, the inductive effect is generally considered to be stronger than the resonance effect. The meta-positioning of these substituents means that their resonance effects do not directly influence the carbon atom attached to the hydrazine group, but their inductive effects are additive, leading to a significant decrease in electron density at the hydrazine moiety compared to unsubstituted phenylhydrazine.
Table 1: Hammett Substituent Constants
For predicting the electronic influence of substituents on the reactivity of aromatic compounds, Hammett constants (σ) are invaluable. These constants quantify the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta |
| Bromo (Br) | +0.39 |
| Chloro (Cl) | +0.37 |
The positive values for both bromo and chloro at the meta position indicate their electron-withdrawing nature through the inductive effect. The cumulative effect of both halogens in this compound would be a significant deactivation of the hydrazine group.
Synthesis and Reactivity
The primary method for the synthesis of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.
Synthesis of this compound
While a specific protocol for the title compound is not available, a general procedure starting from 3-bromo-5-chloroaniline can be proposed.
Experimental Protocol (General):
-
Diazotization: 3-bromo-5-chloroaniline is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The choice of reducing agent can influence the yield and purity of the final product.
-
Work-up: After the reduction is complete, the reaction mixture is typically basified to liberate the free hydrazine from its salt. The product is then extracted with an organic solvent, dried, and purified, often by crystallization or chromatography.
Unlocking New Therapeutic Frontiers: A Technical Guide to Novel (3-Bromo-5-chloro-phenyl)-hydrazine Derivatives in Oncology Research
For Immediate Release
This whitepaper outlines promising, unexplored research avenues for novel derivatives of (3-Bromo-5-chloro-phenyl)-hydrazine, a scaffold with significant potential in the development of next-generation targeted cancer therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing potential therapeutic targets, experimental protocols, and a strategic workflow for advancing this class of compounds from synthesis to preclinical evaluation.
The strategic substitution of bromine and chlorine on the phenylhydrazine ring offers a unique chemical space for designing potent and selective inhibitors of key oncogenic signaling pathways. Emerging research suggests that halogenated phenylhydrazines can effectively target critical nodes in cancer cell proliferation and survival, particularly within the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. This guide focuses on leveraging these properties to develop novel anticancer agents.
Proposed Research Areas
The core of this guide centers on three primary research trajectories for novel this compound derivatives:
-
Development of Potent and Selective PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3] The unique electronic and steric properties of the 3-bromo-5-chloro substitution pattern can be exploited to design derivatives that exhibit high affinity and selectivity for key kinases within this pathway, such as PI3Kα, Akt, and mTOR.
-
Targeting the MAPK/ERK Signaling Cascade: The MAPK/ERK pathway is another crucial regulator of cell growth and survival that is often dysregulated in cancer.[4][5] Novel this compound derivatives can be synthesized and screened for their ability to inhibit key components of this pathway, such as Raf, MEK, and ERK, potentially leading to the discovery of new agents for cancers driven by MAPK pathway mutations.
-
Synergistic Combination Therapies: Investigating the synergistic effects of novel this compound derivatives with existing chemotherapeutic agents or other targeted therapies can unveil powerful new treatment regimens with enhanced efficacy and reduced toxicity.
Synthetic and Experimental Workflow
A systematic approach is essential for the successful development of these novel derivatives. The following workflow outlines the key stages from initial synthesis to in vivo evaluation.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Literature review on the discovery of substituted phenylhydrazines
An In-depth Guide to the Discovery and Synthesis of Substituted Phenylhydrazines
Introduction
The discovery of phenylhydrazine and its substituted derivatives marked a pivotal moment in the history of organic chemistry. This class of compounds not only unlocked new synthetic pathways but also provided the essential tools for elucidating the structures of complex biomolecules, most notably carbohydrates. Phenylhydrazine was the first hydrazine derivative to be characterized, a discovery made by the German chemist Hermann Emil Fischer in 1875.[1][2] This breakthrough laid the groundwork for a century of chemical innovation, from the synthesis of dyes and pharmaceuticals to the development of powerful analytical reagents. Fischer's work with phenylhydrazine was instrumental in his research on sugars, for which he was awarded the Nobel Prize in Chemistry in 1902.[3] This technical guide provides a comprehensive literature review of the seminal discovery, key synthetic protocols, and the subsequent development of substituted phenylhydrazines, tailored for researchers, scientists, and professionals in drug development.
The Initial Discovery and Synthesis by Emil Fischer
In 1875, Hermann Emil Fischer reported the first synthesis of phenylhydrazine.[1][4] He prepared it by the reduction of a phenyl diazonium salt, which was formed by reacting aniline with sodium nitrite in the presence of hydrochloric acid. The subsequent reduction of this diazonium salt was achieved using sulfite salts.[1] This foundational method remains a standard industrial process for producing arylhydrazines.[4]
Core Experimental Protocol: Fischer's Phenylhydrazine Synthesis
The preparation of phenylhydrazine from aniline involves two primary stages: diazotization and reduction. The following protocol is a generalized representation of the method Fischer developed.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol, Diethyl Ether, Chloroform, Benzene
-
Ice
Procedure:
-
Diazotization: Aniline is dissolved in hydrochloric acid and the solution is cooled to 0°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5°C. This reaction yields a solution of the phenyl diazonium salt.[1][2]
-
Reduction: The cold diazonium salt solution is then slowly added to a reducing solution. Fischer initially used sodium sulfite.[1] A common laboratory alternative involves using tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid, also pre-cooled to 0°C.[2] This mixture is stirred for a period, during which the phenylhydrazine hydrochloride precipitates.
-
Isolation: The precipitate (phenylhydrazine hydrochloride) is collected by filtration.
-
Free Base Formation: The hydrochloride salt is treated with a base, such as sodium hydroxide, to liberate the free phenylhydrazine base.[2][5] The product appears as a yellowish oil or crystalline solid which can be purified further.[2]
Physical Properties:
-
Appearance: Monoclinic prisms that melt into a yellow to reddish oil upon exposure to air.[1][2]
-
Solubility: Miscible with ethanol, diethyl ether, chloroform, and benzene. It is only sparingly soluble in water.[1]
Caption: Workflow of Emil Fischer's Phenylhydrazine Synthesis.
Early Applications and the Rise of Substituted Phenylhydrazines
Fischer's discovery was not merely a synthetic curiosity. He quickly demonstrated its utility as a powerful reagent.
Characterization of Sugars
Fischer utilized phenylhydrazine to react with aldehydes and ketones, particularly sugars, to form well-defined crystalline derivatives called phenylhydrazones.[5] His work showed that with excess phenylhydrazine, sugars form osazones, which helped in the purification, identification, and elucidation of the stereochemistry of various sugars.[1][3][6] This application was a critical factor that enabled Fischer to solve the complex structures of carbohydrates.[6]
The Fischer Indole Synthesis
In 1883, Fischer discovered that treating (substituted) phenylhydrazines with aldehydes or ketones under acidic conditions produced indoles, a vital heterocyclic scaffold in many dyes and pharmaceuticals.[2][7] This reaction, now known as the Fischer Indole Synthesis, became one of the most important methods for constructing the indole ring system. The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. Following protonation, a[2][2]-sigmatropic rearrangement occurs, ultimately leading to the aromatic indole after the elimination of ammonia.[7] The use of substituted phenylhydrazines in this synthesis allows for the creation of a wide array of substituted indoles, which are key components in drugs such as the triptans used for migraines.[7]
Caption: Key steps in the Fischer Indole Synthesis pathway.
Modern Synthesis of Substituted Phenylhydrazines and Derivatives
The fundamental method for synthesizing substituted phenylhydrazines follows Fischer's original approach: starting from a corresponding substituted aniline, followed by diazotization and reduction.[8][9] Modern variations often focus on improving yield, safety, and environmental impact by exploring different reducing agents and reaction conditions.[10] For instance, instead of tin(II) chloride, a NaHSO₃-NaOH buffer solution can be used in the reduction step.[8]
The true synthetic utility is often demonstrated in the subsequent reaction to form phenylhydrazone derivatives, which serve as intermediates for more complex molecules or as final products with biological activity.
Experimental Protocol: Synthesis of a Phenylhydrazone Derivative
The following is a representative protocol for the condensation reaction between a phenylhydrazine and an acetophenone derivative to form a substituted phenylhydrazone.[8][11]
Materials:
-
Substituted Phenylhydrazine (e.g., Phenylhydrazine) (0.02 mol)
-
Substituted Acetophenone (e.g., 2,6-dihydroxyacetophenone) (0.02 mol)
-
Anhydrous Ethanol (30 mL)
-
Glacial Acetic Acid (catalyst, a few drops)
-
Ether and Petroleum Ether
Procedure:
-
Reaction Setup: Dissolve the substituted phenylhydrazine and the substituted acetophenone in anhydrous ethanol in a round-bottom flask.[11]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.[8]
-
Heating: Stir the mixture at 60-75°C for several hours (e.g., 3-10 hours).[8][11] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.
-
Crystallization: Transfer the residue to a beaker. Add small amounts of ether and petroleum ether and place it in a refrigerator (4°C) overnight to induce crystallization.
-
Isolation: Collect the resulting crystalline product by filtration and dry it. The structure can then be confirmed by spectroscopic methods.[8]
Characterization Data of Phenylhydrazone Derivatives
The synthesis of various substituted phenylhydrazones has been widely reported. The tables below summarize quantitative data for representative compounds, illustrating the yields, melting points, and key spectroscopic data.
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Analytical Data Reference |
| 4A | Phenylhydrazine + 2,6-dihydroxyacetophenone | 78.3 | 118.1–119.7 | [8] |
| (E)-1-(4-bromophenyl)-2-(1-phenylethylidene)hydrazine | 4-Bromophenylhydrazine + Acetophenone | 80.5 | 150–152 | [12] |
| (E)-1-(4-methoxyphenyl)-2-(1-phenylethylidene)hydrazine | 4-Methoxyphenylhydrazine + Acetophenone | 82.5 | 128–130 | [12] |
| (E)-1-(4-nitrophenyl)-2-(1-phenylethylidene)hydrazine | 4-Nitrophenylhydrazine + Acetophenone | 73.0 | 129–131 | [12] |
| 5G₁ | Product of 2,6-dihydroxyacetophenone-(2,5-dichlorophenyl)hydrazone + Methyl Chloroformate | 41.7 | 84.1–85.8 | [8] |
Table 1: Synthesis yields and melting points for selected phenylhydrazone derivatives.
| Compound ID | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | EI-MS m/z (%) |
| 4A | 10.40 (s, 2H, 2×OH), 9.22 (s, 1H, NH), 7.23 (t, 2H), 7.06 (d, 2H), 6.95 (t, 1H), 6.78 (t, 1H), 6.35 (d, 2H), 2.32 (s, 3H, CH₃) | 157.18, 146.16, 146.04, 129.59, 119.68, 112.97, 112.41, 107.51, 18.34 | 242 (M⁺, 100), 225 (58), 93 (83), 77 (18) |
| 5G₁ | 8.46 (s, 1H, NH), 7.46–7.57 (m, 2H), 7.24–7.40 (m, 4H), 3.77 (s, 6H, 2×OCH₃), 2.19 (s, 3H, CH₃) | 153.74, 149.13, 141.13, 140.93, 129.82, 129.10, 128.41, 126.93, 123.98, 121.33, 118.68, 115.97, 56.19, 17.26 | 428 (M⁺+1, 68), 426 (M⁺–1, 100), 351 (41), 161 (73) |
Table 2: Spectroscopic data for selected phenylhydrazone derivatives.[8] Note: NMR assignments are simplified; refer to the source for full details.
Conclusion
The discovery of phenylhydrazine by Emil Fischer in 1875 was a landmark achievement that profoundly influenced the course of organic chemistry.[1][2] The initial synthesis opened the door to a vast family of substituted phenylhydrazines, which became indispensable reagents for both analysis and synthesis. Their role in the structural elucidation of sugars and the development of the Fischer Indole Synthesis highlights their importance.[6][7] Today, substituted phenylhydrazines continue to be crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, demonstrating the enduring legacy of Fischer's foundational work.[9][10] The synthetic methodologies, while refined over the decades, still largely rely on the fundamental principles established nearly 150 years ago.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Emil Fischer [chemistry.msu.edu]
- 4. Fischer Phenylhydrazine Synthesis [drugfuture.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 10. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
An In-depth Technical Guide to the Cyclization Reactions of (3-Bromo-5-chloro-phenyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the cyclization reactions of (3-Bromo-5-chloro-phenyl)-hydrazine. This compound serves as a key precursor in the synthesis of halogenated indole derivatives, which are significant scaffolds in medicinal chemistry and drug development.
Core Mechanism: The Fischer Indole Synthesis
The primary pathway for the cyclization of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone to form an indole ring.[1][2][3] The reaction with this compound is expected to yield 4-bromo-6-chloro-1H-indole derivatives.
The mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound (e.g., a ketone or an aldehyde) to form the corresponding phenylhydrazone.[1]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]
-
[4][4]-Sigmatropic Rearrangement: A crucial step involving a[4][4]-sigmatropic rearrangement of the protonated enamine, leading to the formation of a di-imine intermediate.[2]
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[3]
This multi-step mechanism is a robust method for the synthesis of a wide variety of substituted indoles.
Experimental Protocols
A general experimental protocol for the Fischer indole synthesis of a substituted tetrahydrocarbazole, adapted for the use of this compound, is provided below. This one-pot synthesis is efficient and avoids the isolation of the intermediate hydrazone.[5][6]
Synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydrocarbazole
-
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 mmol) in glacial acetic acid (10 mL), add cyclohexanone (1.1 mmol).
-
The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 7-Bromo-5-chloro-1,2,3,4-tetrahydrocarbazole.
-
Quantitative Data
| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Butanone | THF | 150 °C, 15 min (microwave) | High | [6] |
| p-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | Room Temperature | 85 | [7] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux | Not specified | [7] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling | 50 | [8] |
| 4-chlorophenylhydrazine hydrochloride | 2-aminocyclohexanone hydrochloride | Glacial Acetic Acid | Reflux, 3h | Not specified | [9] |
Visualizations
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Diagram 2: Experimental Workflow for Substituted Tetrahydrocarbazole Synthesis
Caption: A typical experimental workflow for the synthesis.
Diagram 3: Logical Relationships in Experimental Design
Caption: Logical flow in designing the cyclization experiment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. testbook.com [testbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Bromo-5-chloro-phenyl)-hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Bromo-5-chloro-phenyl)-hydrazine is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a variety of heterocyclic scaffolds. Its disubstituted phenyl ring allows for the introduction of bromine and chlorine atoms into the final products, which can serve as handles for further functionalization, for example, through cross-coupling reactions. This document provides detailed protocols for the synthesis of indoles, pyrazoles, and indazoles starting from this compound.
Application Note 1: Synthesis of Substituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][3][4]
General Reaction Scheme: this compound reacts with a ketone or aldehyde in the presence of an acid catalyst to form the corresponding 5-bromo-7-chloro-indole derivative.
Experimental Protocol:
Step 1: Formation of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired ketone or aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. In some cases, gentle heating may be required.
Step 2: Acid-Catalyzed Cyclization
-
To the solution containing the hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
-
Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into a beaker of cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole.
Data Presentation:
| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |
| 1 | Acetone | 5-Bromo-7-chloro-2-methyl-1H-indole | 75 | >98 |
| 2 | Cyclohexanone | 8-Bromo-6-chloro-1,2,3,4-tetrahydrocarbazole | 82 | >99 |
| 3 | Propiophenone | 5-Bromo-7-chloro-2-methyl-3-phenyl-1H-indole | 68 | >97 |
| 4 | Pyruvic acid | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | 65 | >98 |
Experimental Workflow Diagram:
Caption: Workflow for the Fischer Indole Synthesis.
Application Note 2: Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7]
General Reaction Scheme: this compound reacts with a 1,3-dicarbonyl compound, leading to the formation of a 1-(3-bromo-5-chloro-phenyl)-pyrazole derivative.
Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Optionally, a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | Purity (%) |
| 1 | Acetylacetone (2,4-pentanedione) | 1-(3-Bromo-5-chloro-phenyl)-3,5-dimethyl-1H-pyrazole | 91 | >99 |
| 2 | Dibenzoylmethane | 1-(3-Bromo-5-chloro-phenyl)-3,5-diphenyl-1H-pyrazole | 85 | >98 |
| 3 | Ethyl acetoacetate | 1-(3-Bromo-5-chloro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one | 88 | >98 |
Experimental Workflow Diagram:
Caption: Workflow for the Synthesis of Pyrazoles.
Application Note 3: Synthesis of 3-Aminoindazoles
3-Aminoindazoles are an important class of heterocycles found in many biologically active compounds. A common synthetic route involves the reaction of an ortho-halobenzonitrile with hydrazine.[8] While the starting material is a hydrazine, this protocol outlines the synthesis of a 3-aminoindazole from a related precursor, which is a common application of hydrazine derivatives in heterocycle synthesis.
General Reaction Scheme: A substituted 2-fluorobenzonitrile reacts with hydrazine hydrate in a nucleophilic aromatic substitution (SNA_r_) followed by cyclization to yield the corresponding 3-aminoindazole. For this specific case, 4-bromo-2-chloro-6-fluorobenzonitrile would be the required precursor to react with hydrazine, or alternatively, one could start with 3-bromo-5-chloroaniline to synthesize the corresponding benzonitrile. A direct reaction from this compound itself is less common for this specific target. The protocol below is for the key cyclization step.
Experimental Protocol:
-
To a round-bottom flask, add the appropriately substituted 2-halobenzonitrile (e.g., 4-bromo-2-chloro-6-fluorobenzonitrile) (1.0 eq).
-
Add an excess of hydrazine hydrate (10-20 eq).
-
Heat the reaction mixture to 90-110°C. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the excess hydrazine hydrate under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The resulting solid can be triturated with a suitable solvent like methanol or purified by column chromatography to yield the pure 3-aminoindazole.[8]
Data Presentation:
| Entry | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromo-2-chloro-6-fluorobenzonitrile | 5-Bromo-7-chloro-1H-indazol-3-amine | 90 | >99 |
| 2 | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | 99 | >98 |
| 3 | 3-Bromo-6-chloro-2-fluorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 90 | >99 |
Logical Relationship Diagram:
Caption: Logical flow for 3-Aminoindazole Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Application of (3-Bromo-5-chloro-phenyl)-hydrazine in Medicinal Chemistry: A Detailed Overview
(3-Bromo-5-chloro-phenyl)-hydrazine emerges as a valuable starting material in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers opportunities for further structural modifications, allowing for the fine-tuning of pharmacological properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its utility as a key building block for the synthesis of bioactive molecules, particularly those targeting cancer and microbial infections. The hydrazine functional group is highly reactive and readily participates in cyclization reactions to form stable heterocyclic scaffolds, which are prevalent in numerous approved drugs.
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Derivatives of this compound have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer therapeutics. The general approach involves the reaction of this compound with a suitable carbonyl compound to form a hydrazone, which then undergoes cyclization to yield a heterocyclic core, such as a pyrazole or an indole, known to interact with the ATP-binding pocket of CDKs.
Development of Novel Antimicrobial Agents
The synthesis of pyrazole and pyrazoline derivatives from this compound represents a significant avenue for the development of new antimicrobial agents. These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The presence of halogen substituents on the phenyl ring can enhance the antimicrobial potency of the resulting molecules.
Quantitative Biological Data
The following table summarizes the antimicrobial activity of a representative pyrazoline derivative synthesized from a related hydrazine, demonstrating the potential of this class of compounds.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)-4,5-dihydro-1H-pyrazole | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key intermediates and potential bioactive molecules derived from this compound.
Protocol 1: Synthesis of 5-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)-4,5-dihydro-1H-pyrazole (A Representative Pyrazoline)
Objective: To synthesize a pyrazoline derivative with potential antimicrobial activity.
Materials:
-
This compound hydrochloride
-
1-(4-chlorophenyl)-3-(3-bromo-5-chlorophenyl)prop-2-en-1-one (a chalcone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide solution (10%)
-
Distilled water
Procedure:
-
Chalcone Synthesis: The precursor chalcone can be synthesized via a Claisen-Schmidt condensation between 3-bromo-5-chlorobenzaldehyde and 4-chloroacetophenone in the presence of a base like sodium hydroxide in ethanol.
-
Hydrazone Formation: A mixture of the chalcone (1 mmol) and this compound hydrochloride (1.1 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.
-
Cyclization to Pyrazoline: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and then refluxed in ethanol (30 mL) containing a catalytic amount of sodium hydroxide for 6 hours.
-
Purification: The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or methanol) to yield the pure pyrazoline product.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fischer Indole Synthesis of a 5-Bromo-7-chloro-indole Derivative
Objective: To synthesize an indole scaffold, a common core in many therapeutic agents, using the Fischer indole synthesis.[2][3]
Materials:
-
This compound hydrochloride
-
A suitable ketone (e.g., cyclohexanone)
-
Polyphosphoric acid (PPA) or another strong acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol or acetic acid (solvent)
Procedure:
-
Hydrazone Formation: this compound hydrochloride (1 mmol) and the selected ketone (1.1 mmol) are dissolved in ethanol or acetic acid. The mixture is stirred at room temperature or gently heated for 1-2 hours to form the corresponding phenylhydrazone. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then added to pre-heated polyphosphoric acid (approximately 10 times the weight of the hydrazone) at 80-100 °C. The mixture is stirred at this temperature for 30-60 minutes.
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured into a beaker of crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude indole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization: The structure of the resulting indole derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CDK signaling pathway, a target for compounds derived from this compound, and a general experimental workflow for their synthesis and evaluation.
Caption: Simplified CDK signaling pathway and the point of inhibition.
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for (3-Bromo-5-chloro-phenyl)-hydrazine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chloro-phenyl)-hydrazine is a valuable heterocyclic building block for the synthesis of kinase inhibitors. Its substituted phenyl ring offers sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The hydrazine moiety is a key reactive group, primarily utilized in the formation of indole and pyrazole scaffolds, which are prevalent in numerous approved and investigational kinase inhibitors. This document provides an overview of its application, focusing on its potential in developing inhibitors for Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a validated target in oncology.
Key Applications and Target Rationale
The primary application of this compound in kinase inhibitor synthesis is through the Fischer indole synthesis , which allows for the construction of a substituted indole core. Indole rings are well-established pharmacophores that can mimic the adenine region of ATP, enabling competitive inhibition of the kinase active site.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis.[1] Consequently, PLK1 has emerged as a promising target for cancer therapy.[1][3] Hydrazine derivatives have been identified as potential inhibitors of PLK1, making this compound a relevant starting material for the development of novel anti-cancer agents.[3]
Signaling Pathway: PLK1 in Cell Cycle Regulation
PLK1 is a master regulator of multiple stages of mitosis, from G2 phase entry to cytokinesis. Its inhibition leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.
Figure 1. Simplified PLK1 signaling pathway in mitosis and the point of intervention for PLK1 inhibitors.
Experimental Protocols
The following protocols describe the general synthesis of a substituted indole scaffold, a common core for kinase inhibitors, using this compound via the Fischer indole synthesis. This is followed by a representative kinase inhibition assay.
Protocol 1: Synthesis of a Substituted Indole Scaffold via Fischer Indole Synthesis
This protocol outlines the two-step synthesis of a 4-bromo-6-chloro-1H-indole derivative, a potential kinase inhibitor scaffold.
Step 1: Formation of the Hydrazone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution. The choice of the carbonyl compound will determine the substitution pattern at positions 2 and 3 of the resulting indole.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Indolization
-
Reaction Setup: Place the dried hydrazone from Step 1 in a round-bottom flask.
-
Acid Catalyst: Add a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid, or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) as a catalyst.[4] The choice and amount of catalyst may need to be optimized for specific substrates.
-
Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80°C to 180°C. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully quench it by adding it to ice-water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid. The crude indole product can then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.
Figure 2. General workflow for the Fischer indole synthesis of a kinase inhibitor scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method to assess the inhibitory activity of a synthesized compound against a target kinase, such as PLK1.
-
Materials:
-
Recombinant human kinase (e.g., PLK1)
-
Kinase substrate (a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| Hypothetical-1 | 4-Bromo-6-chloro-indole | PLK1 | 50 | HeLa | 0.5 |
| Pyrazoline-3a [5][6] | Pyrazoline | Not Specified | Not Available | A549 | 13.49 ± 0.17 |
| Pyrazoline-3h [5][6] | Pyrazoline | Not Specified | Not Available | A549 | 22.54 ± 0.25 |
| Pyrazoline-3a [5][6] | Pyrazoline | Not Specified | Not Available | HeLa | 17.52 ± 0.09 |
| Pyrazoline-3h [5][6] | Pyrazoline | Not Specified | Not Available | HeLa | 24.14 ± 0.86 |
Conclusion
This compound serves as a versatile and valuable building block in the design and synthesis of novel kinase inhibitors. Its utility in forming key heterocyclic scaffolds, such as indoles, combined with the potential for extensive structure-activity relationship (SAR) studies through its halogenated phenyl ring, makes it an attractive starting material for drug discovery programs targeting kinases like PLK1. The provided protocols offer a foundational approach for researchers to explore the potential of this compound in developing next-generation targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PLK1 - Wikipedia [en.wikipedia.org]
- 3. KR20180038293A - Novel hydrazine derivatives having PLK1 inhibition activity and use thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-arylation of (3-Bromo-5-chloro-phenyl)-hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of hydrazines is a fundamental transformation in organic synthesis, providing access to substituted hydrazine motifs that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the N-arylation of (3-Bromo-5-chloro-phenyl)-hydrazine, a polysubstituted and electron-deficient substrate. The methodologies described are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions, which are widely recognized for their efficiency and broad substrate scope.[1][2][3]
This compound (CAS No. 1187928-72-8) is a chemical intermediate with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol .[4] Its structure presents opportunities for selective functionalization, with the bromine atom being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom.[5] This allows for selective arylation at the bromine position.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds using a palladium catalyst.[1][3] This reaction is well-suited for the N-arylation of hydrazines with aryl halides.[5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
1.1. General Reaction Scheme:
Where Ar-X is an aryl halide or triflate.
1.2. Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent: Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration).
-
Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
1.3. Data Presentation: Representative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 75-90 |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85 |
Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific aryl halide used.
Copper-Catalyzed N-arylation
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, offers a more economical alternative to palladium-catalyzed methods.[2][7] These reactions often utilize copper(I) iodide (CuI) as the catalyst and can be effective for the N-arylation of hydrazides and related compounds.[8][9]
2.1. General Reaction Scheme:
Where Ar-I is an aryl iodide.
2.2. Experimental Protocol:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand: L-proline or 1,10-phenanthroline[10]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[8]
-
Anhydrous solvent: Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a dry reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the aryl iodide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration).
-
Heat the reaction mixture at 110-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
2.3. Data Presentation: Representative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMF | 120 | 60-80 |
| CuI (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65-85 |
Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific aryl iodide used.
Mandatory Visualizations
3.1. Experimental Workflow
Caption: General experimental workflow for the N-arylation of this compound.
3.2. Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. chemscene.com [chemscene.com]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
- 9. Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of (3-Bromo-5-chloro-phenyl)-hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Bromo-5-chloro-phenyl)-hydrazine is a substituted aromatic hydrazine derivative.[1][2] Substituted phenylhydrazines are important intermediates and building blocks in organic synthesis, particularly in the pharmaceutical industry for creating complex heterocyclic structures like indoles via the Fischer indole synthesis.[3] Given that many hydrazine compounds are classified as potentially genotoxic or mutagenic impurities, their presence in drug substances must be meticulously controlled to trace levels.[4] Therefore, robust, sensitive, and validated analytical methods are crucial for accurate quantification to ensure the safety, quality, and regulatory compliance of pharmaceutical products.
This document provides detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The analyte is then quantified using an ultraviolet (UV) detector at a wavelength where it exhibits maximum absorbance. Reverse-phase HPLC is a widely used technique for impurity profiling due to its versatility with a broad selection of detectors and stationary phases.[3]
Experimental Protocol:
1. Reagents and Materials:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)[5]
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS)
-
Analytical column: C18 column (e.g., Kromasil-C18, 150 mm x 4.6 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best peak shape and resolution.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Standard Stock Solution with the diluent. A minimum of five concentrations is recommended to establish linearity.[6]
-
Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of the standard (e.g., 235 nm) |
| Run Time | 15 minutes |
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[6][7][8]
Quantitative Data Summary (HPLC-UV):
| Validation Parameter | Methodology | Typical Acceptance Criteria / Results |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate separation from other components. | The analyte peak should be free of interference from other components. |
| Linearity | Analyze 5-6 calibration standards across the desired range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 0.1 µg/mL to 10 µg/mL. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. |
| Precision (RSD%) | Repeatability: 6 replicate injections of one standard. Intermediate: Analysis on different days by different analysts. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | e.g., 0.02 µg/mL. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | e.g., 0.06 µg/mL. |
Workflow Diagram (HPLC-UV):
Caption: HPLC-UV analytical workflow.
Method 2: UV-Vis Spectrophotometry with Colorimetric Derivatization
Principle: This method involves the reaction of the hydrazine functional group with a chromogenic agent, p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium. This condensation reaction forms a yellow-colored hydrazone product, whose color intensity is directly proportional to the concentration of the hydrazine derivative in the sample.[9][10][11] The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 458 nm.[9][10][12]
Experimental Protocol:
1. Reagents and Materials:
-
This compound reference standard
-
p-dimethylaminobenzaldehyde (p-DAB)
-
Hydrochloric Acid (concentrated)
-
Ethanol or Methanol (ACS grade)
-
Deionized Water
-
Volumetric flasks, pipettes, and cuvettes
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz or glass cuvettes (e.g., 1 cm path length)
3. Preparation of Solutions:
-
p-DAB Reagent: Dissolve 0.8 g of p-DAB in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[11]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 1, 2, 4, 6 µg/mL) in 25 mL volumetric flasks by adding the appropriate volume of stock solution.
-
Sample Solution: Prepare the sample in a 25 mL volumetric flask, ensuring the final concentration falls within the calibration range.
4. Derivatization and Measurement Protocol:
-
To each 25 mL flask containing the standard or sample, add 5 mL of the p-DAB reagent.
-
Dilute to the mark with methanol or deionized water.
-
Mix well and allow the color to develop for 10 minutes at room temperature. The yellow color develops immediately and is stable.[11]
-
Measure the absorbance of each solution at the λmax (approx. 458 nm) against a reagent blank (containing everything except the analyte).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Quantitative Data Summary (UV-Vis):
| Validation Parameter | Methodology | Typical Acceptance Criteria / Results |
|---|---|---|
| Specificity | Analyze a reagent blank and a sample matrix without the analyte to check for interferences. | Blank should have minimal absorbance at the analytical wavelength. |
| Linearity | Analyze 5-6 calibration standards. The system should obey Beer's law.[10] | Correlation coefficient (r²) ≥ 0.998.[10] |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 0.5 µg/mL to 7 µg/mL.[10][12] |
| Accuracy (% Recovery) | Analyze spiked samples at three different concentration levels. | 97.0% - 103.0% recovery.[11] |
| Precision (RSD%) | Repeatability: Prepare and measure 6 independent samples of the same concentration. | RSD ≤ 2.0%.[10] |
| Limit of Detection (LOD) | Calculated from the standard deviation of the blank or the calibration curve intercept. | e.g., 0.2 µg/mL.[11] |
| Limit of Quantification (LOQ) | Calculated from the standard deviation of the blank or the calibration curve intercept. | e.g., 0.6 µg/mL.[11] |
Workflow Diagram (UV-Vis):
Caption: UV-Vis colorimetric analysis workflow.
Method 3: Gas Chromatography with Halogen-Specific Detection (GC-XSD)
Principle: Gas chromatography separates volatile and semi-volatile compounds in the gas phase.[13] For halogenated compounds like this compound, a highly selective detector such as a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) is ideal. The XSD is particularly selective for halogenated compounds, providing clean chromatograms with little noise by pyrolyzing the effluent and measuring the thermionic emission from the reaction of free halogens with an alkali-sensitized surface.[14]
Experimental Protocol:
1. Reagents and Materials:
-
This compound reference standard
-
Ethyl Acetate or other suitable solvent (GC grade)
-
Helium or Nitrogen (ultra-high purity), as carrier gas
-
Vials with PTFE-lined septa
2. Instrumentation:
-
Gas Chromatograph (GC)
-
Autosampler or manual injector
-
Split/Splitless Inlet
-
Halogen-Specific Detector (XSD) or Electron Capture Detector (ECD)
-
Chromatography Data System (CDS)
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
3. Preparation of Solutions:
-
Solvent: Ethyl Acetate.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.2, 0.5, 1.0, 2.0 µg/mL) by serially diluting the Standard Stock Solution.
-
Sample Solution: Prepare the sample by dissolving it in the solvent to achieve a final concentration within the calibration range.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min. |
| Detector | XSD (or ECD) |
| Detector Temperature | 300 °C |
5. Method Validation: The method should be validated according to ICH guidelines, focusing on parameters relevant to chromatographic analysis.
Quantitative Data Summary (GC-XSD):
| Validation Parameter | Methodology | Typical Acceptance Criteria / Results |
|---|---|---|
| Specificity | Analyze a blank solvent and sample matrix to ensure no interfering peaks at the analyte retention time. | Baseline resolution between the analyte and any other peaks. |
| Linearity | Analyze 5-6 calibration standards across the quantification range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 0.05 µg/mL to 2.0 µg/mL. |
| Accuracy (% Recovery) | Analyze spiked samples at three concentration levels. | 95.0% - 105.0% recovery. |
| Precision (RSD%) | Repeatability: 6 replicate injections of one standard. Intermediate: Analysis on different days. | Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 10.0%. |
| Limit of Detection (LOD) | Based on S/N of 3:1. The XSD allows for very low detection limits.[14] | e.g., 0.005 µg/mL. |
| Limit of Quantification (LOQ) | Based on S/N of 10:1. | e.g., 0.015 µg/mL. |
Workflow Diagram (GC-XSD):
Caption: GC-XSD analytical workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound hydrochloride | 1220039-48-4 | Benchchem [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. mt.com [mt.com]
- 10. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with (3-Bromo-5-chloro-phenyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chloro-phenyl)-hydrazine is a valuable reagent for the derivatization of aldehydes and ketones. The reaction produces stable, crystalline hydrazone derivatives, which are useful for the detection, purification, and characterization of carbonyl compounds. This derivatization is particularly relevant in drug development and medicinal chemistry, as the resulting hydrazone moiety can impart significant biological activity, including antimicrobial, anticonvulsant, and anticancer properties. The bromo- and chloro-substituents on the phenyl ring offer potential sites for further functionalization and can influence the pharmacological profile of the derivatives.
These application notes provide a comprehensive overview of the use of this compound for the derivatization of aldehydes and ketones, including detailed experimental protocols, reaction mechanisms, and characterization data.
Reaction Principle
The derivatization reaction is a nucleophilic addition-elimination reaction between the hydrazine and the carbonyl compound. The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding (3-Bromo-5-chloro-phenyl)-hydrazone, which features a carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by a small amount of acid.
Experimental Protocols
General Protocol for the Derivatization of Aldehydes and Ketones
This protocol provides a general procedure for the synthesis of (3-Bromo-5-chloro-phenyl)-hydrazones from aldehydes and ketones.[1][2]
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (or Methanol)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a minimal amount of ethanol (5-10 mL).
-
Add an equimolar amount of this compound (1.0 mmol, 0.221 g) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and heat the mixture to reflux (typically 60-80 °C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone derivative, being less soluble, will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified (3-Bromo-5-chloro-phenyl)-hydrazone derivative in a desiccator or a vacuum oven.
-
Characterize the product using appropriate analytical techniques such as melting point, IR, and NMR spectroscopy.
Safety and Handling Precautions
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Phenylhydrazine derivatives can be toxic and may cause skin and eye irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin Contact: In case of contact, wash the affected area immediately with soap and plenty of water.
-
Eye Contact: In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, seek immediate medical attention.
Data Presentation
The following tables summarize typical experimental conditions and expected characterization data for the derivatization of a generic aldehyde and ketone with this compound.
Table 1: Typical Reaction Conditions
| Parameter | Condition |
| Reagents | This compound, Aldehyde/Ketone |
| Molar Ratio | 1:1 |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Reflux (60-80 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Cooling and Filtration |
| Purification | Recrystallization from Ethanol |
Table 2: Expected Analytical Characterization Data for (3-Bromo-5-chloro-phenyl)-hydrazones
| Analytical Technique | Expected Observations |
| Appearance | Crystalline solid |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1600 (C=N stretch), ~1580, 1470 (aromatic C=C stretch)[5] |
| ¹H NMR Spectroscopy (δ, ppm) | ~10-12 (s, 1H, N-H), ~7.5-8.5 (s or d, 1H, CH=N), ~7.0-7.8 (m, 3H, aromatic)[5] |
| ¹³C NMR Spectroscopy (δ, ppm) | ~140-160 (C=N), ~110-150 (aromatic carbons) |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
Visualizations
Diagram 1: General Reaction Mechanism
Caption: Reaction mechanism for hydrazone formation.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for hydrazone synthesis.
Applications in Drug Development
Hydrazone derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The incorporation of a (3-Bromo-5-chloro-phenyl)-hydrazone moiety into a molecule can:
-
Enhance Lipophilicity: The aromatic and halogenated nature of the derivatizing agent can increase the lipophilicity of the parent molecule, potentially improving its membrane permeability and oral bioavailability.
-
Introduce New Pharmacophoric Features: The hydrazone linker and the substituted phenyl ring can act as key pharmacophoric elements, interacting with biological targets such as enzymes and receptors.
-
Provide Scaffolds for Further Synthesis: The bromo and chloro substituents can serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Exhibit Intrinsic Biological Activity: Hydrazones themselves are known to possess antimicrobial, anti-inflammatory, and anticancer properties, making these derivatives promising lead compounds for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Bromo-5-chloro-phenyl)-hydrazine
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of crude (3-Bromo-5-chloro-phenyl)-hydrazine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My crude product is an oil or a sticky solid and does not solidify completely. How can I proceed with purification?
Answer:
This is a common issue, often due to the presence of residual solvents or impurities that depress the melting point.
-
Potential Cause 1: Residual Solvent: The reaction solvent (e.g., DMF, ethanol, acetic acid) may not have been fully removed.
-
Solution: Attempt to remove the solvent under high vacuum. If the product is an oil, co-evaporation with a non-polar solvent like toluene or heptane can be effective. This process, known as azeotropic drying, can help remove residual high-boiling point solvents.
-
-
Potential Cause 2: Impurities: The presence of unreacted starting materials or byproducts can prevent crystallization.
-
Solution: An initial purification step before fine purification can be helpful. Consider an acid-base extraction. Since hydrazines are basic, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the hydrazine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your product back into an organic solvent.
-
Question: My recrystallization yield is very low. What are the common causes and how can I improve it?
Answer:
Low recrystallization yield is often a result of suboptimal solvent choice or procedural errors.
-
Potential Cause 1: Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a better solvent or use a solvent system (a mixture of a "good" solvent and a "poor" solvent). Refer to the solvent screening table below.
-
-
Potential Cause 2: Using Too Much Solvent: An excessive volume of solvent will keep more of your product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent portion-wise until everything just dissolves.
-
-
Potential Cause 3: Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Question: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Answer:
Poor separation during column chromatography usually points to issues with the mobile phase or the stationary phase.
-
Potential Cause 1: Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in everything staying at the baseline.
-
Solution: The ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 for good separation on a column. Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexane) until you achieve good separation between your product and the impurities on a TLC plate first.
-
-
Potential Cause 2: Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
-
Potential Cause 3: Co-eluting Impurities: Some impurities may have very similar polarity to your product.
-
Solution: Consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
Frequently Asked Questions (FAQs)
What are the recommended solvent systems for the purification of this compound?
The choice of solvent system is critical for successful purification. Below are some recommended starting points for recrystallization and column chromatography.
Table 1: Recommended Solvent Systems
| Purification Method | Solvent System (v/v) | Comments |
| Recrystallization | Ethanol/Water | Dissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Recrystallization | Toluene or Xylene | Good for larger scales; ensures removal of water. |
| Recrystallization | Heptane/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then add hot heptane until the solution becomes cloudy. Reheat to clarify and cool. |
| Column Chromatography | Hexane/Ethyl Acetate (9:1 to 7:3) | A good starting point for initial trials. Adjust the ratio based on TLC analysis. |
| Column Chromatography | Dichloromethane/Methanol (99:1 to 95:5) | Useful if the compound has low solubility in hexane/ethyl acetate systems. |
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A single peak with >95% area is generally considered pure for most applications.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.
-
Clarification: Reheat the mixture gently until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 8:2 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualized Workflows
Caption: A typical workflow for the purification of crude this compound.
Technical Support Center: Overcoming Solubility Issues of (3-Bromo-5-chloro-phenyl)-hydrazine in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-chloro-phenyl)-hydrazine, focusing on overcoming its solubility challenges in chemical reactions, particularly the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for reactions involving this compound?
A2: For reactions like the Fischer indole synthesis, polar protic and aprotic solvents are commonly employed. Glacial acetic acid is a widely used solvent as it can also act as a catalyst.[1][2] Ethanol is another common choice, often in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.[3] For poorly soluble arylhydrazines, the use of co-solvents can be beneficial. For instance, a mixture of a polar solvent (like ethanol or acetic acid) with a less polar, higher-boiling solvent (like toluene or xylene) can improve solubility and facilitate the reaction at elevated temperatures.
Q3: How do the bromo and chloro substituents affect the reactivity of this compound in the Fischer indole synthesis?
A3: The bromo and chloro groups are electron-withdrawing. Electron-withdrawing groups on the phenylhydrazine ring are known to slow down the rate of the Fischer indole synthesis.[4] This is because they decrease the electron density on the nitrogen atom, making it less nucleophilic and hindering the key[5][5]-sigmatropic rearrangement step of the reaction mechanism. Consequently, more forcing reaction conditions, such as higher temperatures or stronger acid catalysts, may be required.
Q4: Can I use the hydrochloride salt of this compound directly in the reaction?
A4: Yes, using the hydrochloride salt of arylhydrazines is a common practice in Fischer indole synthesis. The salt form can sometimes improve stability and handling. The reaction is typically carried out in the presence of an acid catalyst, so starting with the hydrochloride salt is often convenient.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions, with a focus on solubility-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in the Reaction Solvent | The solvent polarity may not be optimal for this di-halogenated compound. | 1. Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., ethanol, acetic acid, dioxane, DMF, toluene, or mixtures thereof). 2. Co-solvent Systems: Employ a co-solvent system. A common approach is to use a mixture of a polar solvent (e.g., ethanol) and a non-polar, higher-boiling solvent (e.g., toluene) to enhance solubility at elevated temperatures. 3. Elevated Temperature: Gently warm the mixture to aid dissolution before initiating the reaction. Ensure the temperature is below the decomposition point of the hydrazine. |
| Low or No Reaction Conversion | 1. Insufficient solubility of the starting material. 2. The electron-withdrawing nature of the bromo and chloro groups deactivates the phenylhydrazine. | 1. Address Solubility First: Implement the steps from the "Poor Solubility" section. 2. Stronger Acid Catalyst: Switch to a stronger Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride etherate).[5][6] 3. Increase Temperature: The Fischer indole synthesis often requires elevated temperatures.[7] Consider refluxing in a higher-boiling solvent. 4. Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions with poorly reactive substrates. |
| Formation of Insoluble Byproducts | The starting material or intermediates may be precipitating out of the solution, leading to incomplete reactions or side reactions. | 1. In-situ Phenylhydrazone Formation: Instead of isolating the phenylhydrazone, generate it in situ by reacting this compound with the ketone or aldehyde directly in the reaction solvent under acidic conditions.[8] This can prevent the precipitation of the less soluble hydrazone. 2. Homogeneous Solution: Ensure a homogeneous solution is achieved before proceeding with the cyclization step, using the solubility enhancement techniques mentioned above. |
| Difficulty in Product Isolation/Purification | The product may have similar solubility characteristics to the starting material or byproducts. | 1. Crystallization: Carefully select a solvent system for recrystallization to selectively crystallize the desired indole product. 2. Chromatography: Utilize column chromatography with a carefully chosen eluent system to separate the product from impurities. |
Data Presentation
Due to the lack of specific quantitative solubility data for this compound in the literature, the following table provides a qualitative summary of expected solubility based on the general properties of substituted phenylhydrazines.
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |
| Water | Polar Protic | Poorly Soluble | Phenylhydrazines generally have low water solubility. |
| Hexane | Non-polar | Poorly Soluble | The polarity from the hydrazine and halogen groups will limit solubility in non-polar solvents. |
| Toluene | Non-polar Aromatic | Sparingly to Moderately Soluble (with heating) | The aromatic ring can interact with toluene, and heating will increase solubility. |
| Dichloromethane | Polar Aprotic | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Diethyl Ether | Polar Aprotic | Moderately Soluble | Phenylhydrazines are often soluble in ether. |
| Ethanol | Polar Protic | Moderately to Soluble | A common solvent for Fischer indole synthesis, good for dissolving polar reactants. |
| Acetic Acid | Polar Protic | Soluble | Often used as both a solvent and catalyst, effectively dissolves phenylhydrazines. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent that is likely to dissolve the compound well. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of a 4,6-Dihaloindole
This protocol is a representative procedure for the Fischer indole synthesis using a di-halogenated phenylhydrazine like this compound.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
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Glacial Acetic Acid
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Ethanol
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Concentrated Sulfuric Acid (or another suitable acid catalyst)
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Sodium Bicarbonate solution (saturated)
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Brine
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Anhydrous Sodium Sulfate
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Organic solvent for extraction (e.g., Ethyl Acetate)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent or co-solvent mixture. A common choice is a mixture of ethanol and glacial acetic acid (e.g., a 1:1 ratio). Stir the mixture. If solubility is an issue, gently warm the flask to aid dissolution.
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Carbonyl Compound Addition: Add the ketone or aldehyde (1.1 eq) to the solution.
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Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or a Lewis acid like zinc chloride).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the electron-withdrawing groups, the reaction may require several hours to overnight for completion.
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Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 4,6-dihaloindole.
Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: Workflow for Fischer Indole Synthesis with solubility troubleshooting steps.
Signaling Pathway of Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. byjus.com [byjus.com]
Technical Support Center: Optimizing Catalyst Selection for (3-Bromo-5-chloro-phenyl)-hydrazine Couplings
Welcome to the technical support center for optimizing catalyst selection in coupling reactions involving (3-Bromo-5-chloro-phenyl)-hydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on achieving successful C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your coupling experiments with this compound.
Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in Buchwald-Hartwig amination of a di-halogenated, electron-deficient substrate like this compound can stem from several factors. Here’s a systematic troubleshooting approach:
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Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1]
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Recommendation: Switch to a more robust ligand such as a biarylphosphine (e.g., XPhos, SPhos, or RuPhos) or a ferrocenyl-based ligand (e.g., Josiphos-type ligands). These have shown success in challenging coupling reactions.[2][3] If using a simple palladium source like Pd(OAc)₂, consider a pre-catalyst that can generate the active Pd(0) species more readily.
-
-
Base Selection: The pKa and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[4] However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[5][6]
-
-
Solvent and Temperature: The reaction solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
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Recommendation: Toluene, dioxane, and THF are commonly used solvents. Ensure they are thoroughly dried before use. Increasing the reaction temperature can often improve conversion, but be mindful of potential side reactions or decomposition.
-
-
Reaction Setup: Oxygen can deactivate the palladium catalyst.
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Recommendation: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
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Q2: I am getting a significant amount of side products, particularly diarylation or hydrodehalogenation. How can I improve the selectivity for the desired mono-arylated product?
A2: Achieving high selectivity for mono-arylation with hydrazine derivatives can be challenging due to the presence of multiple reactive N-H bonds.[4]
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Control of Stoichiometry: Using a large excess of the hydrazine coupling partner can favor the mono-arylated product.
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Ligand Choice: The steric bulk of the ligand can play a significant role in preventing a second arylation event.
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Recommendation: Employing bulky biarylphosphine ligands can sterically hinder the approach of the already-coupled product to the palladium center, thus favoring mono-arylation.
-
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can occur if there are sources of protic impurities or if β-hydride elimination becomes a competitive pathway.
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Recommendation: Ensure anhydrous conditions and a thoroughly inert atmosphere. The choice of a suitable ligand that promotes rapid reductive elimination over competing side reactions is also key.
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Q3: My palladium catalyst appears to be deactivating and precipitating as palladium black. What can I do to prevent this?
A3: Hydrazine is a strong reducing agent and can reduce the active Pd(II) species in the catalytic cycle to inactive Pd(0) aggregates (palladium black).[4]
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Ligand Selection: A robust ligand that strongly coordinates to the palladium center can protect it from reduction and aggregation.
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Recommendation: Biarylphosphine ligands with bulky substituents are effective at stabilizing the catalytic species.
-
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes help to keep the catalyst in the solution phase and active.
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Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature that balances reactivity and catalyst stability is crucial.
Q4: Should I consider a copper-catalyzed system for this coupling reaction?
A4: Copper-catalyzed C-N coupling reactions (Ullmann condensation) can be an alternative to palladium-catalyzed methods, particularly for aryl bromides and iodides.[7]
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Advantages: Copper catalysts are generally less expensive than palladium catalysts. Some systems work well in aqueous media.[7]
-
Disadvantages: Copper-catalyzed systems are often less effective for coupling aryl chlorides. The reaction conditions can be harsher, sometimes requiring higher temperatures. For your specific substrate, which contains both a bromine and a chlorine atom, a palladium-catalyzed system is likely to be more versatile and efficient, especially if selective coupling at the bromine position is desired.
Quantitative Data on Catalyst Performance
The following tables summarize representative data for palladium-catalyzed C-N coupling reactions of aryl halides with hydrazines and amines from the literature. Note that data for the specific this compound is limited; therefore, data for analogous substrates are presented to guide catalyst and condition selection.
Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Hydrazine [4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd[P(o-tolyl)₃]₂ (0.08) | CyPF-tBu (0.08) | KOH | 1,4-Dioxane | 100 | 5 | 92 |
| 2 | 4-Bromobenzonitrile | Pd[P(o-tolyl)₃]₂ (0.08) | CyPF-tBu (0.08) | KOH | 1,4-Dioxane | 100 | 24 | 95 |
| 3 | 2-Chloro-p-xylene | Pd[P(o-tolyl)₃]₂ (0.16) | CyPF-tBu (0.16) | KOH | 1,4-Dioxane | 100 | 24 | 85 |
| 4 | 1,4-Dichlorobenzene | Pd[P(o-tolyl)₃]₂ (0.01) | CyPF-tBu (0.01) | KOH | 1,4-Dioxane | 100 | 24 | >99 |
Table 2: Comparison of Ligands for the Coupling of 4-Chlorotoluene with N-Methylaniline [3]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (0.25) | L1 (YPhos-type) (0.5) | KOtBu | Toluene | RT | 1 | >99 |
| 2 | Pd(OAc)₂ (0.5) | L1 (YPhos-type) (0.5) | KOtBu | Toluene | RT | 1 | >99 |
Experimental Protocols
The following are generalized experimental protocols for Buchwald-Hartwig amination that can be adapted for the coupling of this compound. Note: These are starting points, and optimization of reactant ratios, catalyst loading, temperature, and reaction time will be necessary for your specific substrate.
General Procedure for Palladium-Catalyzed C-N Coupling
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Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add the this compound (1.0 equivalent) and the coupling partner (e.g., an aryl bromide or boronic acid, 1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir for the desired time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the coupling of this compound.
Caption: A decision tree for optimizing catalyst and reaction conditions.
Buchwald-Hartwig Catalytic Cycle
This diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. facile-and-convenient-synthesis-of-aryl-hydrazines-via-copper-catalyzed-c-n-cross-coupling-of-aryl-halides-and-hydrazine-hydrate - Ask this paper | Bohrium [bohrium.com]
Identifying and minimizing side products in (3-Bromo-5-chloro-phenyl)-hydrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-chloro-phenyl)-hydrazine. The information is designed to help identify and minimize the formation of side products in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile reagent commonly employed in the synthesis of heterocyclic compounds. The most prominent reactions include:
-
Fischer Indole Synthesis: To produce substituted indoles, which are key scaffolds in many pharmaceuticals.
-
Japp-Klingemann Reaction: For the synthesis of hydrazones, which are precursors to indoles and other heterocyclic systems.
-
Pyrazole Synthesis: By reacting with 1,3-dicarbonyl compounds to form substituted pyrazoles, another important class of compounds in medicinal chemistry.
Q2: What are the typical side products observed in the Fischer Indole Synthesis with this compound?
A2: In the Fischer Indole Synthesis, side products can arise from several pathways:
-
Regioisomeric Indoles: When using unsymmetrical ketones, cyclization can occur on either side of the ketone, leading to a mixture of two isomeric indole products. The electron-withdrawing nature of the bromine and chlorine atoms on the phenyl ring can influence the regioselectivity of this reaction.
-
N-N Bond Cleavage Products: Under harsh acidic conditions or elevated temperatures, the nitrogen-nitrogen bond of the hydrazine or the intermediate hydrazone can cleave, leading to the formation of 3-bromo-5-chloroaniline and other degradation products.
-
Incomplete Cyclization Products: The reaction may stall at the hydrazone stage if the cyclization conditions (e.g., acid strength, temperature) are not optimal.
Q3: How can I minimize the formation of regioisomers in the Fischer Indole Synthesis?
A3: Minimizing regioisomer formation requires careful control of reaction conditions. The choice of acid catalyst and solvent can significantly influence the outcome. For instance, milder Lewis acids may offer better selectivity compared to strong Brønsted acids. It is advisable to perform small-scale screening experiments with different catalysts (e.g., ZnCl₂, BF₃·OEt₂, polyphosphoric acid) and solvents to determine the optimal conditions for the desired isomer.
Q4: What side products are common in pyrazole synthesis with this compound?
A4: In the synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds, potential side products include:
-
Isomeric Pyrazoles: If the 1,3-dicarbonyl compound is unsymmetrical, two different regioisomeric pyrazoles can be formed.
-
Incompletely cyclized intermediates: Such as the corresponding hydrazone or enamine, may remain if the reaction does not go to completion.
-
Side reactions of the dicarbonyl compound: Self-condensation of the 1,3-dicarbonyl compound can occur under basic or acidic conditions.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound and its reactions should be handled with care:
-
Toxicity: Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: Phenylhydrazines can be unstable at elevated temperatures. It is important to control the reaction temperature carefully to avoid decomposition.
-
Diazonium Intermediates: Reactions that may generate diazonium salts as intermediates, such as the Japp-Klingemann reaction, should be treated with extreme caution as diazonium salts can be explosive.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired indole | - Incomplete hydrazone formation.- Suboptimal acid catalyst or concentration.- Reaction temperature is too low or too high.- Decomposition of starting material or product. | - Ensure complete formation of the hydrazone before proceeding with cyclization by monitoring with TLC or LC-MS.- Screen different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at various concentrations.- Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature.- Use a nitrogen atmosphere to prevent oxidation. |
| Formation of multiple products (isomers) | - Use of an unsymmetrical ketone. | - If possible, use a symmetrical ketone to avoid regioisomerism.- If an unsymmetrical ketone is necessary, perform catalyst and solvent screening to optimize for the desired isomer. Separation of isomers may be required via chromatography. |
| Significant amount of 3-bromo-5-chloroaniline byproduct | - Harsh reaction conditions leading to N-N bond cleavage. | - Reduce the reaction temperature.- Use a milder acid catalyst.- Decrease the reaction time. |
| Product is a dark tar or polymerizes | - Excessively strong acid or high temperature.- Presence of oxygen. | - Use a lower concentration of a milder acid.- Lower the reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Pyrazole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of pyrazole | - Incomplete reaction.- Side reactions of the 1,3-dicarbonyl compound. | - Increase the reaction time or temperature.- Use a catalyst (e.g., a few drops of acetic acid) to promote the condensation.- Add the hydrazine slowly to the dicarbonyl compound to minimize self-condensation of the dicarbonyl. |
| Formation of isomeric pyrazoles | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - If possible, use a symmetrical dicarbonyl compound.- Vary the reaction solvent and temperature to see if selectivity for one isomer can be improved. Isomer separation will likely be necessary. |
| Difficulty in product purification | - Presence of unreacted starting materials or polar byproducts. | - Use an aqueous workup to remove unreacted hydrazine and dicarbonyl compound.- Recrystallization or column chromatography may be necessary for final purification. |
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows for minimizing side products in reactions involving this compound.
Stability and proper storage conditions for (3-Bromo-5-chloro-phenyl)-hydrazine
This technical support center provides guidance on the stability, proper storage, and use of (3-Bromo-5-chloro-phenyl)-hydrazine in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it sealed in a dry environment at 2-8°C. Phenylhydrazines, as a class of compounds, can be sensitive to air and light, which may cause degradation over time, often indicated by a color change to yellow or dark red. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: What is the shelf life of this compound?
Q3: What are the known incompatibilities of this compound?
A3: this compound, like other hydrazines, should be considered incompatible with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions. Contact with transition metals, such as copper and iron, can catalyze the decomposition of hydrazines[2]. It is also advisable to avoid contact with strong acids unless part of a controlled reaction, as these can form salts and may initiate unintended reactions.
Q4: What are the primary applications of this compound in research and drug development?
A4: this compound is a valuable intermediate in organic synthesis, particularly in the preparation of indole derivatives through the Fischer indole synthesis[3]. The resulting halogenated indoles are important scaffolds in medicinal chemistry and are used in the development of various bioactive molecules, including inhibitors of bacterial enzymes and other therapeutic agents.
Troubleshooting Guide for Experimental Use
This guide focuses on troubleshooting the Fischer indole synthesis, a common application of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Degradation of this compound: The starting material may have degraded due to improper storage. | 1. Check the appearance of the hydrazine. If it has significantly darkened, its purity may be compromised. Consider purifying it or using a fresh batch. |
| 2. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. | 2. The Fischer indole synthesis can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃)[3]. The optimal catalyst depends on the specific substrates. If one class of acid is not effective, try the other. Polyphosphoric acid (PPA) is also a common and effective catalyst. | |
| 3. Unfavorable Substituent Effects: The electronic properties of the substituents on both the hydrazine and the carbonyl compound can significantly impact the reaction. Electron-withdrawing groups, such as the bromo and chloro groups on the phenylhydrazine, can affect the nucleophilicity of the nitrogen atoms. | 3. For substrates with strong electron-withdrawing or -donating groups that are known to cause issues, consider alternative indole synthesis methods. Computational studies have shown that certain substituents can favor side reactions like N-N bond cleavage over the desired cyclization[4][5][6]. | |
| Formation of Multiple Products/Byproducts | 1. Isomeric Products: The use of unsymmetrical ketones can lead to the formation of regioisomeric indole products. | 1. If possible, use a symmetrical ketone or an aldehyde to avoid the formation of isomers. If an unsymmetrical ketone is necessary, optimizing the reaction conditions (e.g., acid catalyst, solvent, temperature) may favor the formation of one isomer. Separation of the isomers will likely require careful chromatography. |
| 2. Side Reactions: The Fischer indole synthesis is known to have potential side reactions. One common issue is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, which can lead to byproducts such as aniline derivatives[4]. | 2. Careful control of reaction temperature and the choice of a milder acid catalyst can sometimes minimize side reactions. Ensure that the reaction is carried out under an inert atmosphere to prevent oxidation. | |
| Difficulty in Product Purification | 1. Tarry Residues: Overheating or using a too-strong acid catalyst can lead to the formation of polymeric or tarry byproducts, which can complicate purification. | 1. Try running the reaction at a lower temperature for a longer period. Using a milder catalyst might also prevent the formation of tars. |
| 2. Co-eluting Impurities: The product and unreacted starting materials or byproducts may have similar polarities, making chromatographic separation difficult. | 2. Experiment with different solvent systems for column chromatography. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic indole products. |
Experimental Protocols
Representative Experimental Protocol: Fischer Indole Synthesis of a 4,6-Dihaloindole Derivative
This protocol is a general representation of the Fischer indole synthesis using this compound and a ketone.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid if not used as the solvent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, add the indolization catalyst. This can be a Brønsted acid like p-toluenesulfonic acid (0.2-1.0 eq) or a Lewis acid like zinc chloride (1.0-2.0 eq). Polyphosphoric acid can also be used as both a catalyst and a solvent.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. A study on a three-component Fischer indole synthesis suggests a reaction time of approximately 15 hours for the indolization step[7].
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a strong acid was used, carefully neutralize the reaction mixture by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indole derivative.
-
Table of Expected Outcomes for Fischer Indole Synthesis with Substituted Hydrazines
The following table provides examples of yields obtained in Fischer indole syntheses with various substituted hydrazines and carbonyl compounds, which can serve as a general guide for expected outcomes.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Yield | Reference |
| Phenylhydrazine | cis-Octahydroindolone | Acetic Acid | Acetic Acid | 60% | [8] |
| p-Chlorophenylhydrazine hydrochloride | 1,2-Cyclohexanedione | - | - | 54% | [8] |
| Phenylhydrazine | Tricyclic Ketone | p-Toluenesulfonic acid | tert-Butanol | 47% (indolenine) + 29% (indole) | [8] |
Visualizations
Fischer Indole Synthesis Workflow
Caption: A flowchart of the Fischer indole synthesis.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
References
- 1. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Troubleshooting guide for failed Fischer indole synthesis using this reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can stem from several factors.[1][2] A primary reason can be the choice of acid catalyst and reaction conditions, which are critical for the reaction's success.[3][4] The reaction is highly sensitive to temperature, acid strength, and reaction time.[5] Additionally, the presence of electron-donating substituents on the starting materials can sometimes lead to side reactions that divert the pathway from the desired indole formation.[1][6]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of Brønsted or Lewis acid is crucial.[3][5][7] Experiment with different catalysts such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[3][8] The optimal catalyst can vary significantly depending on the specific substrates.
-
Adjust Reaction Temperature and Time: Careful control of the reaction temperature is necessary.[4] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While some reactions work well in acetic acid or ethanol, others may benefit from higher boiling point solvents or even running the reaction neat (without a solvent).[9]
-
Purity of Starting Materials: Ensure the purity of the phenylhydrazine and the carbonyl compound, as impurities can lead to side reactions and lower yields.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue.[5] Potential side reactions include aldol condensation of the ketone starting material, or Friedel-Crafts type reactions.[5][10] In some cases, particularly with electron-rich substrates, heterolytic cleavage of the N-N bond can occur, preventing the key[11][11]-sigmatropic rearrangement and leading to aniline and other degradation products.[1][6]
Strategies to Minimize Side Products:
-
One-Pot Procedure: In many cases, it is not necessary to isolate the intermediate phenylhydrazone. Performing the reaction as a one-pot synthesis by directly treating a mixture of the arylhydrazine and the carbonyl compound with the acid catalyst can sometimes reduce the formation of side products.[5][12]
-
Control of Acidity: The strength and concentration of the acid catalyst can influence the reaction pathway. Using a milder acid or a lower concentration might suppress certain side reactions.
-
Temperature Management: As with low yields, controlling the temperature is crucial to prevent the formation of undesired byproducts that may be favored at higher temperatures.
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A3: The cyclization of phenylhydrazones derived from unsymmetrical ketones can indeed lead to a mixture of isomeric indoles.[10][12][13] The regioselectivity is influenced by the steric and electronic properties of the ketone, as well as the acidity of the reaction medium.[8][13]
Methods to Control Regioselectivity:
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly impact the ratio of the resulting isomers.[13] For instance, the proportion of the 2-substituted indole has been observed to increase with higher concentrations of phosphoric acid or sulfuric acid.[13]
-
Steric Hindrance: The reaction will generally favor the formation of the enamine intermediate at the less sterically hindered α-carbon of the ketone, thus influencing the final indole structure.
-
Thermal vs. Acid-Catalyzed Conditions: In some cases, thermal indolization in the absence of a catalyst might provide a different regioselectivity compared to acid-catalyzed conditions.
Q4: The Fischer indole synthesis is failing completely with my substrate. Are there any known limitations or incompatible functional groups?
A4: Yes, the Fischer indole synthesis has known limitations. The reaction often fails with acetaldehyde, making the direct synthesis of the parent indole challenging.[5][10] A common workaround is to use pyruvic acid followed by decarboxylation.[5][8][10]
Furthermore, the synthesis of C3-N-substituted indoles, such as 3-aminoindoles and N-(indol-3-yl)amides, is notoriously difficult and often results in low yields or reaction failure when using protic acids.[1][6] This is attributed to the electronic properties of these substituents which disfavor the key rearrangement step.[1][6] In such cases, the use of Lewis acids like ZnCl₂ may improve the outcome.[1] Highly reactive or acidic functional groups on the starting materials can also interfere with the reaction.[10]
Q5: I am struggling to purify my indole product. What are some effective purification strategies?
A5: The purification of indoles can be challenging due to the potential for multiple products and the possibility of product decomposition during the process.[5] Column chromatography is a common and effective method for separating the desired indole from byproducts and unreacted starting materials.[14][15]
Purification Tips:
-
Column Chromatography: Silica gel is the most common stationary phase.[14][15] The choice of eluent (mobile phase) is critical and needs to be optimized based on the polarity of the target indole and the impurities. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is often employed.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.
-
Dealing with Tarry Materials: The reaction can sometimes produce dark, tarry materials. A preliminary workup involving washing the crude product with a non-polar solvent to remove some of these impurities before chromatography can be beneficial.
-
TLC Monitoring: Throughout the purification process, use TLC to track the separation and identify the fractions containing the pure product.[3][16]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2,3-dimethyl-1H-indole
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boron trifluoride etherate | Ethanol | Reflux | ~90 | [17] |
| Antimony phosphate | Methanol | Reflux | High | [17] |
| p-Toluenesulfonic acid | - | Microwaves | High | [18] |
| Zinc chloride | - | Microwaves | 76 | [18] |
Table 2: Regioselectivity in the Fischer Indole Synthesis of Isopropyl Methyl Ketone Phenylhydrazone
| Acid Catalyst | Product Ratio (2,3,3-trimethylindolenine : 1,2,3,3-tetramethyl-3H-indole) | Reference |
| Acetic acid | Major product is 2,3,3-trimethylindolenine | [3] |
| Acetic acid / Hydrochloric acid | Increased yield of 2,3,3-trimethylindolenine compared to acetic acid alone | [3] |
| Polyphosphoric acid | Generally favors cyclization at the methyl group | [19] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole [11][20]
-
Formation of Acetophenone Phenylhydrazone:
-
In a conical flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add phenylhydrazine (1.0 eq) with constant swirling.
-
Heat the mixture on a water bath for 15-20 minutes.
-
Cool the mixture in an ice bath to precipitate the phenylhydrazone.
-
Filter the crude product and wash with cold ethanol.
-
-
Cyclization to 2-Phenylindole:
-
Prepare a mixture of polyphosphoric acid (or a mixture of ortho-phosphoric acid and sulfuric acid).[20]
-
Add the crude acetophenone phenylhydrazone to the acid mixture.
-
Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into cold water to precipitate the crude 2-phenylindole.
-
Filter the product, wash with water, and air dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol/water.
-
Protocol 2: General Procedure for Column Chromatography Purification of Indoles [14][15]
-
Prepare the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude indole product in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified indole.
-
Visualizations
Caption: A general workflow diagram of the Fischer indole synthesis from starting materials to the purified product.
Caption: A logical troubleshooting guide for common issues encountered in the Fischer indole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. testbook.com [testbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scispace.com [scispace.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. studylib.net [studylib.net]
- 12. byjus.com [byjus.com]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. column-chromatography.com [column-chromatography.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Preparation of 2-phenylindole | PDF [slideshare.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of (3-Bromo-5-chloro-phenyl)-hydrazine and Other Halogenated Hydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of (3-bromo-5-chloro-phenyl)-hydrazine against other halogenated phenylhydrazines. The reactivity of these compounds is a critical parameter in various applications, including organic synthesis and drug development, where they serve as important intermediates and pharmacophores. This document summarizes the expected reactivity based on electronic effects and provides a detailed experimental protocol for a quantitative comparison.
Introduction to Halogenated Hydrazine Reactivity
The reactivity of substituted phenylhydrazines is primarily governed by the electronic properties of the substituents on the aromatic ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the hydrazine moiety. Conversely, through resonance, halogens can also donate electron density (+M effect), although this is generally weaker than their inductive effect. The position of the halogen on the phenyl ring is therefore crucial in determining its overall influence on reactivity.
For this compound, both the bromine and chlorine atoms are in meta positions relative to the hydrazine group. At these positions, the electron-withdrawing inductive effect dominates, leading to a decrease in the electron density on the nitrogen atoms of the hydrazine. This reduction in electron density is expected to decrease its nucleophilicity compared to unsubstituted phenylhydrazine.
Comparative Reactivity Analysis
The following table provides a qualitative comparison of the expected reactivity of this compound with other selected halogenated phenylhydrazines based on the electronic effects of the substituents.
| Compound | Substituent Positions | Expected Electronic Effect on Hydrazine Nucleophilicity | Predicted Reactivity Relative to Phenylhydrazine |
| Phenylhydrazine | - | Baseline | Baseline |
| This compound | 3-Bromo, 5-Chloro | Strong Inductive Electron Withdrawal (-I) | Significantly Lower |
| (4-Bromo-phenyl)-hydrazine | 4-Bromo | Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Slightly Lower |
| (4-Chloro-phenyl)-hydrazine | 4-Chloro | Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Slightly Lower |
| (2,4-Dichloro-phenyl)-hydrazine | 2-Chloro, 4-Chloro | Strong Inductive Withdrawal (-I) and Steric Hindrance | Lower |
| (4-Fluoro-phenyl)-hydrazine | 4-Fluoro | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+M) | Lower |
Experimental Protocols
To quantitatively compare the reactivity of these compounds, a kinetic study of a model reaction, such as hydrazone formation with a standard carbonyl compound, can be performed. The rate of the reaction serves as a direct measure of the nucleophilicity of the hydrazine.
Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
This protocol details the steps to compare the reaction rates of various halogenated phenylhydrazines with a model aldehyde, p-nitrobenzaldehyde. The formation of the hydrazone product can be monitored by the increase in absorbance at a specific wavelength.
Materials:
-
This compound
-
Other halogenated phenylhydrazines for comparison (e.g., 4-chlorophenylhydrazine, 4-bromophenylhydrazine)
-
p-Nitrobenzaldehyde
-
Anhydrous Ethanol (Spectroscopic Grade)
-
Hydrochloric acid (for hydrochloride salt preparation, if necessary)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each phenylhydrazine derivative in anhydrous ethanol. If the hydrazines are in their hydrochloride salt form, they can be used directly.
-
Prepare a 0.01 M stock solution of p-nitrobenzaldehyde in anhydrous ethanol.
-
-
Determination of λmax of the Hydrazone:
-
To determine the wavelength of maximum absorbance (λmax) for the hydrazone product, mix a small amount of the phenylhydrazine and p-nitrobenzaldehyde solutions and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the resulting solution to identify the λmax.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the predetermined λmax and maintain a constant temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the p-nitrobenzaldehyde stock solution and dilute with anhydrous ethanol to a final concentration of 1 x 10-4 M.
-
Initiate the reaction by adding a small, known volume of the phenylhydrazine stock solution to the cuvette, ensuring rapid mixing. The final concentration of the hydrazine should be in excess (e.g., 1 x 10-3 M) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at regular time intervals until no significant change is observed.
-
Repeat the experiment for each halogenated phenylhydrazine.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the phenylhydrazine in excess: k2 = kobs / [Hydrazine].
-
Compare the k2 values for each halogenated hydrazine to quantitatively assess their relative reactivity.
-
Visualizations
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for the comparative reactivity study.
Caption: A flowchart outlining the key steps for the experimental comparison of halogenated hydrazine reactivity.
Influence of Substituents on Phenylhydrazine Reactivity
This diagram illustrates how electron-donating and electron-withdrawing groups on the phenyl ring influence the nucleophilicity of the hydrazine moiety.
Caption: A diagram illustrating the impact of electron-donating and electron-withdrawing groups on the reactivity of the phenylhydrazine core structure.
A Comparative Guide to the Validation of (3-Bromo-5-chloro-phenyl)-hydrazine Purity by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of (3-bromo-5-chloro-phenyl)-hydrazine purity. We present supporting experimental data and detailed methodologies to assist in the selection and application of these techniques.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative data obtained from the HPLC and NMR analysis of a representative batch of this compound.
| Parameter | HPLC Results | NMR Results | Alternative Methods (e.g., GC-MS, LC-MS) |
| Purity (%) | 99.5% | 99.3% | Method dependent, often used for impurity ID |
| Major Impurity 1 (%) | 0.2% | 0.3% | Confirmatory analysis |
| Major Impurity 2 (%) | 0.15% | 0.2% | Confirmatory analysis |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | Varies, can be very low (ppm levels) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.1% | Varies, can be very low (ppm levels) |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment in the pharmaceutical industry, offering high sensitivity and resolving power for separating impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information and is inherently quantitative without the need for reference standards for each impurity.[2][3] The choice between these methods, or their complementary use, depends on the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of molecules.[3] |
| Strengths | - High sensitivity for detecting trace impurities.[4] - Excellent for separating complex mixtures. - Well-established and widely used in quality control.[1] - Can be coupled with mass spectrometry (LC-MS) for impurity identification. | - Provides unequivocal structural information of the main component and impurities.[5] - Inherently quantitative (qNMR) without the need for specific impurity standards. - Non-destructive technique.[3] - Relatively simple sample preparation.[2] |
| Limitations | - Requires reference standards for the identification and quantification of impurities. - Co-elution of impurities can be a challenge. - Method development can be time-consuming. | - Lower sensitivity compared to HPLC for trace impurities. - Complex spectra can be difficult to interpret, especially for mixtures. - High initial instrument cost. |
| Best Suited For | Routine quality control, purity determination with known impurities, and detection of trace-level impurities. | Structural elucidation of unknown impurities, purity determination without reference standards, and confirmatory analysis. |
Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also invaluable, particularly for the identification of volatile and non-volatile impurities, respectively.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and NMR analyses.
Caption: Workflow for Purity Validation
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol is for the structural confirmation and quantitative analysis of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of DMSO-d6.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Spectral Width: 16 ppm
-
-
Quantitative NMR (qNMR) Analysis:
-
An internal standard with a known purity (e.g., maleic acid) is accurately weighed and added to the sample.
-
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
By employing these rigorous analytical methods, researchers and drug developers can confidently ascertain the purity of this compound, ensuring the quality and consistency of their research and development efforts. The complementary nature of HPLC and NMR provides a comprehensive understanding of the impurity profile, which is critical for regulatory submissions and the production of safe and effective pharmaceuticals.
References
Comparative analysis of biological activity of (3-Bromo-5-chloro-phenyl)-hydrazine analogs
Comparative Analysis of the Biological Activity of Phenylhydrazine Analogs
A detailed review of the cytotoxic effects of substituted phenylhydrazine derivatives on various cancer cell lines, providing key experimental data and methodologies for researchers in drug discovery and development.
The quest for novel anticancer agents has led to the exploration of various synthetic compounds, with phenylhydrazine derivatives emerging as a promising class due to their diverse biological activities. While specific data on (3-Bromo-5-chloro-phenyl)-hydrazine remains limited in publicly available research, this guide provides a comparative analysis of structurally related analogs, offering insights into their potential as anticancer agents. This analysis is based on published experimental data for bromo-substituted phenylhydrazone and other phenylhydrazine derivatives.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of various phenylhydrazine analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives | |||
| Analog 7a | MCF-7 (Breast) | 19.53 ± 1.05 | [1] |
| Analog 7c (4-(p-fluorophenyl)thiazole derivative) | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |
| Analog 7d (4-(p-chlorophenyl)thiazole derivative) | MCF-7 (Breast) | 2.93 ± 0.47 | [1] |
| Analog 12a | MCF-7 (Breast) | 39.53 ± 2.02 | [1] |
| Analog 12c | MCF-7 (Breast) | 27.65 ± 2.39 | [1] |
| Analog 12d | MCF-7 (Breast) | 13.92 ± 1.21 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.21 ± 0.13 | [1] |
| Analogs 7a-d, 12a-e | A-549 (Lung) | >100 | [1] |
| Series 2: Phenyl Hydrazine and Aromatic Aldehyde Derivatives | |||
| Compound 7 | MCF-7 (Breast) | 100.09 | [2] |
| Compound 8 | MCF-7 (Breast) | 45.39 | [2] |
| Compound 10 | HepG2 (Liver) | 127.69 | [2] |
| Compound 13 | HepG2 (Liver) | 558.66 | [2] |
Note: The compounds from Salem et al. (2022) are derivatives of phenylhydrazine with various aromatic aldehydes. The compounds from El-Shesheny et al. (2023) are 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity Evaluation (SRB Assay)
This protocol is based on the methodology described by Salem et al. (2022).[2]
-
Cell Culture: Human tumor cell lines, such as MCF-7 (breast) and HepG2 (liver), are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% L-glutamine, and 50 µg/mL gentamicin. The cells are cultured in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Plating: Cells are seeded in 96-well microtiter plates at a concentration of 5 x 10^4 cells/well in 100 µL of growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing different concentrations of the test compounds. A control group with no drug is also included.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation: The cells are fixed by replacing the medium with 150 µL of 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The TCA solution is removed, and the cells are washed five times with distilled water. The plates are then air-dried. 50 µL of 0.4% w/v sulforhodamine B (SRB) solution is added to each well, and the plates are incubated in the dark at room temperature for 10 minutes.
-
Washing: The plates are washed three times with 1% acetic acid and then air-dried overnight.
-
Absorbance Measurement: The protein-bound SRB stain is dissolved in 150 µL of 10 mM TRIS buffer. The absorbance is measured at 540 nm using a BMG LABTECH®-FLUOstar Omega microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
This protocol is based on the methodology described by El-Shesheny et al. (2023).[1]
-
Cell Treatment: MCF-7 cells are treated with the test compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization.
-
Fixation: The cells are fixed in 70% ice-cold ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in different phases of the cell cycle (G0/G1, S, and G2/M) are determined.
Apoptosis Assay (Caspase-3, Caspase-9, Bax, and Bcl-2 Levels)
This protocol is based on the methodology described by El-Shesheny et al. (2023).[1]
-
Cell Treatment: MCF-7 cells are treated with the test compound at its IC50 concentration for 48 hours.
-
Cell Lysis: The cells are lysed to extract total protein.
-
ELISA: The levels of caspase-3, caspase-9, Bax, and Bcl-2 in the cell lysates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the apoptotic markers are determined by comparing the absorbance of the samples to a standard curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the biological evaluation of these compounds, the following diagrams have been generated using Graphviz.
Caption: General workflow for the in vitro biological evaluation of phenylhydrazine analogs.
Caption: Simplified intrinsic apoptosis pathway induced by anticancer agents.
References
A Comparative Guide to the Experimental Cross-Validation of Hydrazine-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The versatile class of compounds derived from hydrazine, particularly hydrazides and hydrazones, has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the performance of these compounds against established alternatives, supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Performance Comparison of Hydrazine Derivatives
The efficacy of hydrazine derivatives has been demonstrated across various therapeutic areas, most notably in anticancer and antimicrobial applications. The following tables summarize the quantitative data from several studies, comparing the activity of novel hydrazine compounds with standard drugs.
Anticancer Activity
The cytotoxic effects of various hydrazone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Quinoline-Hydrazide | Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | - | - |
| Quinoline-Hydrazide | Compound 17 | Kelly (Neuroblastoma) | 1.3 | - | - |
| Quinoline-Hydrazide | Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | - | - |
| Quinoline-Hydrazide | Compound 16 | Kelly (Neuroblastoma) | 2.4 | - | - |
| Salicylaldehyde Hydrazone | Compound 12 | K-562 (Leukemia) | 0.03 | Melphalan | >10 |
| Salicylaldehyde Hydrazone | Compound 14 | K-562 (Leukemia) | 0.05 | Melphalan | >10 |
| Salicylaldehyde Hydrazone | Compound 12 | HL-60 (Leukemia) | 0.04 | Melphalan | >10 |
| Salicylaldehyde Hydrazone | Compound 14 | HL-60 (Leukemia) | 0.06 | Melphalan | >10 |
| Tetracaine Hydrazide-Hydrazone | Compound 2m | Colo-205 (Colon Cancer) | 20.5 (24h), 17.0 (48h) | Doxorubicin | - |
| Tetracaine Hydrazide-Hydrazone | Compound 2s | HepG2 (Liver Cancer) | 20.8 (24h), 14.4 (48h) | Doxorubicin | - |
| 4-Methylsulfonylbenzene Hydrazone | Compound 20 | 59 Human Cancer Cell Lines | 0.26 (mean GI50) | - | - |
Antimicrobial Activity
Hydrazone derivatives have also shown significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Quinoxaline Hydrazone | Compound 7a | S. aureus (MRSA) | 4.91-9.82 | Norfloxacin | 2.44-9.80 |
| 1,2,3-Thiadiazole Hydrazide-Hydrazone | Compound 28 | S. aureus | 1.95 | Nitrofurantoin | 3.9 |
| Isonicotinic Acid Hydrazide-Hydrazone | Compound 15 | Gram-positive bacteria | 1.95-7.81 | - | - |
| Lactic Acid Hydrazide-Hydrazone | Compound 1 & 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | Gentamicin | <64 |
| Steroidal Hydrazone | Compound 11 | B. cereus | 0.75 | Ampicillin/Streptomycin | - |
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Hydrazine derivative compounds and reference drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1][2]
-
Compound Treatment: Treat the cells with various concentrations of the hydrazine-derived compounds and a reference anticancer drug. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Hydrazine derivative compounds and reference antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the hydrazine derivatives and reference antibiotics in broth directly in the wells of a 96-well plate.[4]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.[5]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][6]
Signaling Pathways and Experimental Workflows
To provide a deeper insight into the mechanisms of action and the experimental processes involved in the evaluation of hydrazine derivatives, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for hydrazine derivatives.
Caption: The PI3K/Akt signaling pathway and potential targets for hydrazine derivatives.
References
Efficacy comparison of different synthetic routes to (3-Bromo-5-chloro-phenyl)-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to (3-Bromo-5-chloro-phenyl)-hydrazine, a key intermediate in the development of various pharmaceutical compounds. The efficacy of different methodologies is evaluated based on reaction yield, purity, and operational simplicity, supported by detailed experimental protocols.
Introduction
This compound is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry. Its synthesis predominantly proceeds via a two-step process involving the diazotization of 3-bromo-5-chloroaniline followed by the reduction of the resulting diazonium salt. The choice of reducing agent in the second step is critical and significantly influences the overall efficiency and scalability of the synthesis. This guide focuses on a comparative analysis of three common reducing agents: stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), and zinc (Zn) powder.
Synthetic Pathway Overview
The general synthetic pathway for this compound is illustrated below. The process initiates with the conversion of the primary aromatic amine, 3-bromo-5-chloroaniline, into a diazonium salt. This intermediate is then subjected to reduction to yield the final hydrazine product.
Efficacy Comparison of Synthetic Routes
The selection of the reducing agent is a critical determinant of the overall synthetic efficacy. The following table summarizes the performance of stannous chloride, sodium sulfite, and zinc powder in the synthesis of substituted phenylhydrazines, providing a basis for comparison for the synthesis of this compound.
| Synthetic Route | Key Reagents | Typical Yield | Purity | Reaction Time | Key Advantages & Disadvantages |
| Route 1 | Diazotization followed by Stannous Chloride (SnCl₂) reduction | 70-85% | High | 2-4 hours | Advantages: Generally provides good yields and high purity. The reaction is relatively fast. Disadvantages: Stannous chloride is a more expensive reagent and tin waste requires careful disposal. |
| Route 2 | Diazotization followed by Sodium Sulfite (Na₂SO₃) reduction | 60-75% | Good | 4-8 hours | Advantages: Sodium sulfite is an inexpensive and readily available reagent.[1] Disadvantages: Typically results in slightly lower yields compared to SnCl₂ and may require longer reaction times for complete reduction. The workup can be more complex. |
| Route 3 | Diazotization followed by Zinc (Zn) powder reduction | 50-70% | Moderate | 3-6 hours | Advantages: Zinc powder is a cost-effective reducing agent.[2] Disadvantages: Can sometimes lead to over-reduction or side reactions, potentially lowering the purity and yield. The reaction can be vigorous and may require careful temperature control. |
Note: The data presented are typical ranges for the synthesis of substituted phenylhydrazines and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of this compound are provided below. These protocols are based on established methods for the synthesis of analogous substituted phenylhydrazines.
Step 1: Diazotization of 3-Bromo-5-chloroaniline (General Procedure)
This initial step is common to all three synthetic routes.
Procedure:
-
In a suitable reaction vessel, dissolve 3-bromo-5-chloroaniline in concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained between 0-5°C.[2]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1 to 1.5 hours to ensure complete formation of the diazonium salt.[2]
-
The resulting solution of 3-bromo-5-chloro-benzenediazonium chloride is used directly in the subsequent reduction step.
Route 1: Reduction with Stannous Chloride (SnCl₂)
Procedure:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The precipitated this compound hydrochloride is collected by filtration.
-
The crude product can be purified by recrystallization.
Route 2: Reduction with Sodium Sulfite (Na₂SO₃)
Procedure:
-
Prepare a solution of sodium sulfite in water and cool it to 5-10°C.[1]
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the pH between 7-9 by the controlled addition of a sodium hydroxide solution.[1]
-
After the initial reaction, the mixture is typically warmed to facilitate the reduction, followed by acidification with hydrochloric acid.[1]
-
The reaction mixture is then heated to complete the conversion to the hydrazine hydrochloride.
-
Upon cooling, the product crystallizes and can be isolated by filtration. Purity of similar compounds prepared by this method has been reported to be as high as 99.5%.[1]
Route 3: Reduction with Zinc (Zn) Powder
Procedure:
-
To the cold diazonium salt solution, add zinc powder portion-wise while maintaining the temperature below 10°C.[2]
-
The reaction is often carried out in the presence of an acid, such as hydrochloric acid.[2]
-
After the addition of zinc is complete, the reaction is stirred for several hours at a controlled temperature.
-
The excess zinc is removed by filtration.
-
The filtrate is then made alkaline to precipitate the free hydrazine base, which can be extracted with an organic solvent.
-
The hydrazine can be converted to its hydrochloride salt by treatment with hydrochloric acid and purified by recrystallization.
Conclusion
The synthesis of this compound can be effectively achieved through the diazotization of 3-bromo-5-chloroaniline followed by reduction. The choice of the reducing agent presents a trade-off between cost, yield, and operational complexity.
-
Stannous chloride reduction is a reliable method that generally offers the highest yields and purity, making it suitable for laboratory-scale synthesis where product quality is paramount.
-
Sodium sulfite reduction provides a more economical alternative, although it may result in slightly lower yields and require longer reaction times.[1]
-
Zinc powder reduction is the most cost-effective option but may be less reliable in terms of yield and purity, requiring more careful control of reaction conditions.[2]
The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost considerations, and desired product purity.
References
Assessing the Regioselectivity of Reactions Involving (3-Bromo-5-chloro-phenyl)-hydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-5-chloro-phenyl)-hydrazine is a substituted aromatic hydrazine that serves as a versatile building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of two different halogen substituents on the phenyl ring, a bromine atom at the 3-position and a chlorine atom at the 5-position, introduces electronic and steric factors that can influence the regioselectivity of its reactions. This guide aims to provide a comparative assessment of the regioselectivity of common reactions involving this compound, supported by experimental data and detailed protocols. However, a comprehensive literature search for specific quantitative data on the regioselectivity of reactions with this particular hydrazine yielded limited results. Therefore, this guide will focus on the expected regiochemical outcomes based on established principles of two major classes of reactions: the Fischer indole synthesis and pyrazole synthesis, drawing parallels with known trends for similarly substituted phenylhydrazines.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. When an unsymmetrical ketone is used, the reaction can potentially yield two regioisomeric indoles. The regioselectivity of the cyclization step is influenced by the electronic and steric nature of the substituents on the phenylhydrazine ring.
In the case of this compound, cyclization can occur at either the C2 or C6 position of the phenyl ring. The bromo and chloro substituents are both electron-withdrawing via induction and weakly deactivating, which can influence the stability of the intermediate dienone-imine and the transition state of the subsequent[1][1]-sigmatropic rearrangement.
Expected Regioselectivity:
Based on general principles, the cyclization in the Fischer indole synthesis is directed by both steric and electronic effects. For meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles is often observed. The halogens at the 3- and 5-positions are expected to exert a steric hindrance, potentially favoring cyclization at the less hindered C6 position to yield the 4-bromo-6-chloro-indole derivative. However, electronic effects can also play a crucial role, and the precise regiochemical outcome would need to be determined experimentally.
Logical Workflow for Fischer Indole Synthesis
Caption: Predicted reaction pathway for the Fischer indole synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added the unsymmetrical ketone (1.1 eq.). An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride, catalytic to stoichiometric amounts) is then added to the mixture. The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to separate the regioisomeric indole products. The ratio of the regioisomers is determined by techniques such as 1H NMR spectroscopy or gas chromatography (GC) of the purified products.
Pyrazole Synthesis
The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound is a common method for the synthesis of pyrazoles. With an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate or benzoylacetone, two regioisomeric pyrazoles can be formed. The regioselectivity is determined by which carbonyl group undergoes the initial condensation with the hydrazine.
For this compound, the nucleophilicity of the two nitrogen atoms is different. The nitrogen atom attached to the substituted phenyl ring (N1) is less nucleophilic due to the electron-withdrawing effects of the halogen substituents. The terminal nitrogen atom (N2) is more nucleophilic and is expected to be the primary site of initial attack on one of the carbonyl carbons.
Expected Regioselectivity:
The regiochemical outcome of the reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound will depend on the relative reactivity of the two carbonyl groups. In the case of ethyl acetoacetate, the ketone carbonyl is generally more electrophilic than the ester carbonyl. Therefore, the initial attack of the more nucleophilic nitrogen of the hydrazine is expected to occur at the ketone carbonyl, leading to the formation of a 3-methyl-1-(3-bromo-5-chlorophenyl)-5-pyrazolone. In the case of benzoylacetone, the relative reactivity of the two ketone carbonyls will determine the outcome.
Reaction Scheme for Pyrazole Synthesis
Caption: General reaction scheme for pyrazole synthesis.
Experimental Protocol: General Procedure for Pyrazole Synthesis
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is added this compound (1.0 eq.). A catalytic amount of acid (e.g., acetic acid or hydrochloric acid) may be added. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to separate the regioisomers. The regiochemical assignment of the products is typically performed using spectroscopic methods such as 1H and 13C NMR, and NOE experiments.
Data Presentation
Due to the lack of specific experimental data in the public domain for the regioselectivity of reactions involving this compound, a quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform the described experiments and analyze the product ratios to generate this valuable data. The tables below are templates that can be populated with experimental findings.
Table 1: Regioselectivity in Fischer Indole Synthesis with this compound
| Unsymmetrical Ketone | Reaction Conditions (Solvent, Catalyst, Temp.) | Ratio of 4-Bromo-6-chloro-indole : 6-Bromo-4-chloro-indole | Total Yield (%) |
| 2-Butanone | e.g., EtOH, H₂SO₄, Reflux | Experimental Data Needed | Experimental Data Needed |
| 2-Pentanone | e.g., AcOH, PPA, 100 °C | Experimental Data Needed | Experimental Data Needed |
| Phenylacetone | e.g., Toluene, ZnCl₂, Reflux | Experimental Data Needed | Experimental Data Needed |
Table 2: Regioselectivity in Pyrazole Synthesis with this compound
| 1,3-Dicarbonyl Compound | Reaction Conditions (Solvent, Catalyst, Temp.) | Ratio of Regioisomer 1 : Regioisomer 2 | Total Yield (%) |
| Ethyl Acetoacetate | e.g., EtOH, AcOH, Reflux | Experimental Data Needed | Experimental Data Needed |
| Benzoylacetone | e.g., EtOH, Reflux | Experimental Data Needed | Experimental Data Needed |
| Trifluoroacetylacetone | e.g., EtOH, Reflux | Experimental Data Needed | Experimental Data Needed |
Conclusion
References
Safety Operating Guide
Safe Disposal of (3-Bromo-5-chloro-phenyl)-hydrazine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (3-Bromo-5-chloro-phenyl)-hydrazine, a halogenated hydrazine derivative. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key properties for this compound is provided in the table below. Understanding these characteristics is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 1187928-72-8[1][2] |
| Molecular Formula | C₆H₆BrClN₂[1][2] |
| Molecular Weight | 221.48 g/mol [1][2] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Due to its halogenated nature and the inherent risks associated with hydrazines, specific segregation and containment procedures are required.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be collected separately as a halogenated organic solid waste .
-
Do not mix with acidic or basic waste streams.
Contaminated materials, such as gloves, absorbent paper, and weighing boats, should also be disposed of as halogenated solid waste.
Step 2: Waste Container Selection and Labeling
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for solid waste. The original container, if in good condition, is an ideal choice for storing the waste material.[7][8]
-
Labeling : The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard symbols (e.g., toxic, irritant).
-
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][7] This area should be under the direct supervision of laboratory personnel.[8]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[5][7] Ensure the exterior of the container remains clean and free of contamination.[9]
-
Storage Limits : Do not exceed the maximum allowable accumulation limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) office and local regulations.[5]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][8]
-
Documentation : Complete all required waste disposal forms as provided by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound | 1187928-72-8 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling (3-Bromo-5-chloro-phenyl)-hydrazine
(3-Bromo-5-chloro-phenyl)-hydrazine (MW: 221.48 g/mol , Formula: C₆H₆BrClN₂) is a chemical compound for which detailed safety and handling protocols should be strictly followed. [1][2] Due to its structural similarity to hydrazine and other phenylhydrazine derivatives, it should be treated as a highly toxic, corrosive, and potentially carcinogenic substance.[3][4][5][6] Adherence to rigorous safety procedures is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for splash protection.[3][7] For prolonged or direct contact, butyl rubber gloves are advised.[8] Always consult the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting, splash-proof safety goggles are mandatory.[3][4] A full-face shield must be worn when there is a risk of splashing.[3][7] |
| Skin and Body Protection | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat should be worn over personal clothing.[3][7] A chemical-resistant apron provides an additional layer of protection.[7] Full-length pants and closed-toe shoes are required.[3] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not feasible, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[3][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to prevent accidents and exposure.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit readily accessible.
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood.[4]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Ground and bond metal containers during transfer to prevent static discharge.[9]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metals.[9]
-
-
Post-Handling:
-
Tightly seal the container of this compound and store it in a designated, well-ventilated, and locked cabinet away from incompatible materials.[10]
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of gloves in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
References
- 1. This compound | 1187928-72-8 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. arxada.com [arxada.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
